Technical Documentation Center

3,6-Dimethyl-5-nitropyridin-2-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,6-Dimethyl-5-nitropyridin-2-ol
  • CAS: 57179-69-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 3,6-Dimethyl-5-nitropyridin-2-ol

Introduction 3,6-Dimethyl-5-nitropyridin-2-ol is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. As a member of the nitropyridine family, i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,6-Dimethyl-5-nitropyridin-2-ol is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. As a member of the nitropyridine family, it possesses a unique electronic architecture conferred by the interplay of electron-donating methyl and hydroxyl groups with the strongly electron-withdrawing nitro group. This arrangement makes it a versatile building block for the synthesis of more complex heterocyclic systems. Pyridine scaffolds are integral to numerous pharmaceuticals, and understanding the properties of functionalized intermediates like 3,6-Dimethyl-5-nitropyridin-2-ol is crucial for the design of novel therapeutic agents.[1][2][3][4] This guide provides a comprehensive overview of its chemical identity, structural characteristics, predicted physicochemical and spectroscopic properties, a plausible synthetic pathway, and its potential applications in drug discovery and development.

Chemical Identity and Molecular Structure

3,6-Dimethyl-5-nitropyridin-2-ol is systematically named and identified by several key descriptors. Its structure is characterized by a pyridine ring substituted at the 2-position with a hydroxyl group, at the 3- and 6-positions with methyl groups, and at the 5-position with a nitro group.

Caption: Molecular Structure of 3,6-Dimethyl-5-nitropyridin-2-ol.

A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form. This equilibrium is influenced by factors such as solvent polarity and substitution patterns on the ring.[5][6][7] In polar solvents, the 2-pyridone tautomer is often favored, while non-polar solvents can favor the 2-hydroxypyridine form.[7] For 3,6-Dimethyl-5-nitropyridin-2-ol, both forms are plausible and their relative populations will dictate the compound's reactivity and spectroscopic characteristics.

IdentifierValueSource
IUPAC Name 3,6-Dimethyl-5-nitropyridin-2-olN/A
CAS Number 57179-69-8[8][9][10]
Molecular Formula C₇H₈N₂O₃[9]
Molecular Weight 168.15 g/mol [8]
Purity Typically available at ≥95%[8]

Synthesis and Purification

The key transformation is the regioselective nitration of the lutidinol ring. The hydroxyl group at C2 and the methyl group at C6 are ortho, para-directing activators, while the methyl group at C3 is also an activator. The nitro group is expected to be directed to the C5 position, which is para to the C2-hydroxyl group and ortho to the C6-methyl group, and is sterically accessible.

Synthesis_Workflow Start 2-Hydroxy-3,6-dimethylpyridine Reagents Mixed Acid (Conc. H₂SO₄, Conc. HNO₃) Start->Reagents 1. Reaction Electrophilic Aromatic Substitution (Nitration) ~0-25°C Reagents->Reaction 2. Workup Aqueous Workup (Ice Quench, Neutralization) Reaction->Workup 3. Monitor by TLC Purification Purification (Recrystallization) Workup->Purification 4. Product 3,6-Dimethyl-5-nitropyridin-2-ol Purification->Product 5. Characterize

Caption: Proposed synthetic workflow for 3,6-Dimethyl-5-nitropyridin-2-ol.

Experimental Protocol (Hypothetical)

This protocol is adapted from general procedures for the nitration of hydroxypyridines.[11][12]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (e.g., 5 volumes relative to the substrate) and cool the flask in an ice-salt bath to 0°C.

  • Substrate Addition: Slowly add 2-hydroxy-3,6-dimethylpyridine (1.0 eq) to the cooled sulfuric acid with stirring, ensuring the temperature does not exceed 10°C.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate cooled flask. Add this mixed acid dropwise to the solution of the substrate, maintaining the reaction temperature between 0-5°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Isolation and Purification: Neutralize the aqueous solution carefully with a base such as sodium carbonate or ammonium hydroxide to a pH of 5-6. Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Causality Behind Experimental Choices:

  • Mixed Acid: The use of concentrated sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Low Temperature: The nitration of activated aromatic rings is highly exothermic. Maintaining a low temperature during the addition of reagents is critical to control the reaction rate, prevent over-nitration, and minimize side-product formation.

  • Ice Quench: Pouring the acidic reaction mixture into ice serves to rapidly dilute the acid and dissipate heat, causing the organic product, which is less soluble in the aqueous medium, to precipitate.

Spectroscopic and Physicochemical Profile

Direct experimental spectroscopic data for 3,6-Dimethyl-5-nitropyridin-2-ol is not widely published. However, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

PropertyPredicted/Inferred ValueRationale/Comments
Appearance Likely a yellow to off-white solidThe nitro-aromatic system often imparts color.
Melting Point 180-200 °C (estimated)Similar nitropyridinols like 2-Amino-5-nitropyridine melt at 186-188 °C.[13]
Solubility Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF, Methanol).The hydroxyl group provides some polarity, but the overall structure is largely organic.
pKa ~7-9 (for pyridinium ion)The electron-withdrawing nitro group will decrease basicity compared to unsubstituted lutidine.
Predicted Spectroscopic Data
  • ¹H NMR Spectroscopy:

    • Aromatic Proton (H4): A singlet expected around δ 8.0-8.5 ppm. The surrounding substituents (C3-Me and C5-NO₂) leave this proton without adjacent coupling partners.

    • Methyl Protons (C3-Me & C6-Me): Two distinct singlets, likely in the range of δ 2.3-2.8 ppm.

    • Hydroxyl/Amine Proton (OH/NH): A broad singlet, highly dependent on solvent and concentration, likely appearing downfield (> δ 10 ppm) due to hydrogen bonding. The chemical shift will differ significantly between the pyridinol and pyridone tautomers.

  • ¹³C NMR Spectroscopy:

    • Aromatic Carbons: Six distinct signals are expected for the pyridine ring carbons. The carbon bearing the nitro group (C5) and the carbon bearing the hydroxyl/carbonyl group (C2) will be significantly shifted. C2 would be expected around 160-165 ppm (pyridinol) or higher for the pyridone carbonyl. C5 would be expected in the 140-150 ppm range.

    • Methyl Carbons: Two signals in the aliphatic region, likely around δ 15-25 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H/N-H Stretch: A broad absorption band in the range of 3200-3500 cm⁻¹ for the hydroxyl (pyridinol) or N-H (pyridone) group, indicative of hydrogen bonding.

    • C-H Stretch: Peaks just below 3000 cm⁻¹ for the methyl sp³ C-H bonds.

    • C=O Stretch (Pyridone form): A strong absorption around 1650-1680 cm⁻¹ would be a key indicator of the pyridone tautomer.

    • N-O Stretch (Nitro group): Two characteristic strong bands are expected, one asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.

    • C=C/C=N Stretch: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): Under Electron Ionization (EI), the molecular ion peak would be observed at m/z = 168.

    • Fragmentation: Key fragmentation pathways would likely involve the loss of the nitro group (-NO₂, 46 Da), a hydroxyl radical (-OH, 17 Da), or cleavage of a methyl group (-CH₃, 15 Da).

Reactivity and Applications in Drug Development

The chemical reactivity of 3,6-Dimethyl-5-nitropyridin-2-ol is governed by the electronic properties of its substituents.

  • Nucleophilic Aromatic Substitution (SₙAr): The potent electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack. While the hydroxyl group is a poor leaving group, it can be converted into a better leaving group (e.g., a triflate) to facilitate SₙAr reactions at the C2 position.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard conditions (e.g., H₂/Pd-C, SnCl₂/HCl). This transformation provides a route to 5-amino-3,6-dimethylpyridin-2-ol, a highly functionalized intermediate with a nucleophilic amino group suitable for further elaboration in synthetic schemes.

  • Electrophilic Attack: The ring is generally deactivated towards electrophilic attack due to the nitro group and the inherent electron deficiency of the pyridine ring. However, reactions at the nitrogen atom (e.g., N-alkylation) are possible.

Potential Applications:

Given its array of functional groups, 3,6-Dimethyl-5-nitropyridin-2-ol is a valuable scaffold for building compound libraries for drug discovery. Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4] The functional handles on this molecule—the hydroxyl, nitro, and methyl groups—provide multiple points for diversification to explore structure-activity relationships (SAR) in drug development programs. The corresponding 5-amino derivative, in particular, could serve as a key precursor for the synthesis of fused heterocyclic systems or for the introduction of amide, sulfonamide, or urea functionalities common in bioactive molecules.

Safety and Handling

No specific safety data sheet (SDS) is available for 3,6-Dimethyl-5-nitropyridin-2-ol. However, based on the known hazards of related nitropyridine and dimethylpyridine compounds, the following precautions are recommended:

  • Hazard Class: Assumed to be harmful if swallowed, and to cause skin and eye irritation. Nitroaromatic compounds can also have long-term toxicity.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

References

  • Katritzky, A. R., & Lunt, E. (1970). Pyridone–pyridol tautomerism in 2-hydroxypyridines with[7][11]-annelated rings and oxygen at the[11]-position. Journal of the Chemical Society B: Physical Organic, 758-761. Available at: [Link]

  • Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215. Available at: [Link]

  • Alonso, J. L., et al. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. The Journal of Physical Chemistry A, 114(42), 11344–11350. Available at: [Link]

  • Wikipedia. (2023). 2-Pyridone. In Wikipedia. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Available at: [Link]

  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Medicinal Chemistry Communications. Available at: [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted). Available at: [Link]

  • Google Patents. (n.d.). JPH06220019A - Production of 2-hydroxy-3,5-dinitropyridine compounds.
  • BuyersGuideChem. (n.d.). 3,6-Dimethyl-5-nitropyridin-2-ol suppliers and producers. Available at: [Link]

  • Canadian Science Publishing. (1953). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Comparison of the Reactivity of the Three Distonic Isomers of the Pyridine Radical Cation Toward Tetrahydrofuran in Solution and in the Gas Phase. PMC. Available at: [Link]

  • GNPS. (2018). GNPS Library Spectrum CCMSLIB00004713542. Available at: [Link]

  • PubChem. (n.d.). 6-Amino-5-nitropyridin-2-OL. Available at: [Link]

  • IOP Conference Series: Materials Science and Engineering. (2017). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Available at: [Link]

  • National Center for Biotechnology Information. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Solvothermal syntheses, crystal structures, optical and thermal properties of new selenidogermanate and polyselenidogermanate. Available at: [Link]

  • PubMed. (2013). Total synthesis and biological evaluation of clavaminol-G and its analogs. Available at: [Link]

  • ScienceDirect. (2017). Hetero and lacunary polyoxovanadate chemistry: Synthesis, reactivity and structural aspects. Available at: [Link]

  • ResearchGate. (2016). A review on the medicinal importance of pyridine derivatives. Available at: [Link]

  • Google Patents. (n.d.). CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.
  • Patsnap. (2017). A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide. Available at: [Link]

  • PubMed. (2000). Synthesis and cytotoxic evaluation of a series of gamma-substituted gamma-aryloxymethyl-alpha-methylene-gamma-butyrolactones against cancer cells. Available at: [Link]

  • NIST WebBook. (n.d.). Pyridine, 2,5-dimethyl-. Available at: [Link]

  • Taylor & Francis Online. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Available at: [Link]

  • ResearchGate. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Available at: [Link]

  • SpectraBase. (n.d.). 2-pyrrolidino-3-methyl-5-nitropyridine. Available at: [Link]

  • MassBank. (2009). Organic compounds. Available at: [Link]

  • Journal of Materials Chemistry. (n.d.). Temperature-sensitive aliphatic polyesters: synthesis and characterization of γ-substituted caprolactone monomers and polymers. Available at: [Link]

  • MDPI. (2010). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Available at: [Link]

  • PubChem. (n.d.). 3,5-Dimethylpyridine. Available at: [Link]

Sources

Exploratory

3,6-Dimethyl-5-nitropyridin-2-ol molecular structure

An In-Depth Technical Guide to 3,6-Dimethyl-5-nitropyridin-2-ol: Structure, Synthesis, and Potential Applications For Researchers, Scientists, and Drug Development Professionals Abstract 3,6-Dimethyl-5-nitropyridin-2-ol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3,6-Dimethyl-5-nitropyridin-2-ol: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dimethyl-5-nitropyridin-2-ol is a substituted nitropyridine derivative with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a proposed synthetic route, and a discussion of its potential reactivity and applications based on the established chemistry of related compounds. The document is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of this and similar heterocyclic compounds.

Introduction

The pyridine nucleus is a fundamental scaffold in a vast array of natural products, pharmaceuticals, and functional materials.[1] The introduction of substituents onto the pyridine ring allows for the fine-tuning of its chemical and biological properties. Nitropyridine derivatives, in particular, are a class of compounds that have garnered significant interest due to their diverse biological activities, including antimicrobial and anticancer properties.[2][3] The nitro group, an effective scaffold in the synthesis of new bioactive molecules, can trigger redox reactions within cells, leading to cytotoxic effects on microorganisms and cancer cells.[3]

3,6-Dimethyl-5-nitropyridin-2-ol, a member of this class, presents an interesting substitution pattern with electron-donating methyl groups, an electron-withdrawing nitro group, and a hydroxyl group, suggesting a rich and varied chemical reactivity. While specific research on this particular molecule is not abundant in publicly accessible literature, its structural similarity to other biologically active nitropyridinols suggests its potential as a valuable building block in drug discovery and as an intermediate in the synthesis of more complex molecules.[2][4] This guide aims to consolidate the available information and provide a scientifically grounded perspective on its molecular characteristics and potential utility.

Molecular Structure and Physicochemical Properties

The molecular structure of 3,6-Dimethyl-5-nitropyridin-2-ol is characterized by a pyridine ring substituted with two methyl groups at positions 3 and 6, a nitro group at position 5, and a hydroxyl group at position 2.

Chemical Identity
  • Systematic Name: 3,6-Dimethyl-5-nitropyridin-2-ol

  • CAS Number: 57179-69-8[5]

  • Molecular Formula: C₇H₈N₂O₃[5]

  • Molecular Weight: 168.15 g/mol [5]

Tautomerism

A key structural feature of 2-hydroxypyridines is the existence of tautomeric equilibrium between the 'ol' (or enol) form and the 'one' (or keto) form, in this case, 3,6-Dimethyl-5-nitro-1H-pyridin-2-one. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of other substituents on the ring. Computational studies on the related 2-hydroxy-5-nitropyridine suggest that the keto tautomer is slightly more stable.[6][7][8]

Tautomerism cluster_0 3,6-Dimethyl-5-nitropyridin-2-ol (Enol Form) cluster_1 3,6-Dimethyl-5-nitro-1H-pyridin-2-one (Keto Form) enol enol keto keto enol->keto enol_label keto_label

Caption: Tautomeric equilibrium of 3,6-Dimethyl-5-nitropyridin-2-ol.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3,6-Dimethyl-5-nitropyridin-2-ol.

PropertyValueSource
Molecular Weight168.15 g/mol [5]
Purity95% (as commercially available)[5]

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

A potential route to 3,6-Dimethyl-5-nitropyridin-2-ol could involve the nitration of a 3,6-dimethylpyridin-2-ol precursor. The synthesis of the precursor itself could be achieved through a condensation reaction. A general synthesis for a related compound, 3-Amino-5,6-dimethyl-2(1H)-pyridinone, starts from acetylacetone and cyanoacetamide, which could be adapted.[9] A plausible route for the title compound could start from a suitable diketone and a nitro-substituted acetamide.

Synthesis_Workflow Start Starting Materials (e.g., 2,4-pentanedione derivative and nitroacetamide) Condensation Base-catalyzed Condensation Start->Condensation Intermediate 3,6-Dimethyl-5-nitropyridin-2-one Condensation->Intermediate Purification Purification (e.g., Recrystallization, Chromatography) Intermediate->Purification Product 3,6-Dimethyl-5-nitropyridin-2-ol Purification->Product

Caption: Proposed synthetic workflow for 3,6-Dimethyl-5-nitropyridin-2-ol.

Spectroscopic Characterization

The structural elucidation of 3,6-Dimethyl-5-nitropyridin-2-ol would rely on standard spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the two methyl groups, and the hydroxyl/amine proton (depending on the tautomeric form and solvent). The chemical shifts would be influenced by the electronic effects of the nitro and hydroxyl/carbonyl groups.

  • ¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the ring carbons would provide information about the electron distribution within the pyridine ring.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the O-H or N-H stretching of the hydroxyl/amine group (broad band typically in the region of 3200-3600 cm⁻¹), C-H stretching of the methyl and aromatic groups (around 2850-3100 cm⁻¹), C=O stretching of the keto tautomer (around 1650-1700 cm⁻¹), C=C and C=N stretching of the aromatic ring (in the 1400-1600 cm⁻¹ region), and the asymmetric and symmetric stretching of the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

3.2.3. Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed, along with fragment ions corresponding to the loss of the nitro group (NO₂), methyl groups (CH₃), and other characteristic fragments. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Chemical Reactivity and Potential Applications

The reactivity of 3,6-Dimethyl-5-nitropyridin-2-ol is dictated by its functional groups and the pyridine ring.

Reactivity_Sites cluster_0 Key Reactive Sites mol Nitro Nitro Group (Reduction to Amine) mol->Nitro Hydroxyl Hydroxyl Group (O-alkylation, Acylation) mol->Hydroxyl Ring Pyridine Ring (Electrophilic/Nucleophilic Substitution) mol->Ring

Caption: Key reactive sites of 3,6-Dimethyl-5-nitropyridin-2-ol.

Reactivity of the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of transformations. Most notably, it can be reduced to an amino group, which is a key step in the synthesis of many biologically active compounds. This transformation opens up a wide range of further derivatization possibilities.

Reactivity of the Hydroxyl Group

The hydroxyl group can undergo O-alkylation and O-acylation reactions, allowing for the introduction of various side chains. These modifications can significantly impact the molecule's solubility, lipophilicity, and biological activity.

Reactivity of the Pyridine Ring

The pyridine ring itself can participate in both electrophilic and nucleophilic aromatic substitution reactions, although the presence of the deactivating nitro group and activating methyl and hydroxyl groups makes the regioselectivity of such reactions complex.

Potential Applications

Given the known biological activities of nitropyridine derivatives, 3,6-Dimethyl-5-nitropyridin-2-ol holds promise in several areas:

  • Medicinal Chemistry: It can serve as a scaffold for the development of new therapeutic agents. The presence of multiple functional groups allows for the creation of a library of derivatives for screening against various biological targets. Related nitropyridine compounds have shown antimicrobial and anticancer activities.[1][2]

  • Intermediate in Organic Synthesis: This molecule is a valuable intermediate for the synthesis of more complex heterocyclic systems. The functional groups can be manipulated to build larger, more intricate molecular architectures.

  • Materials Science: Pyridine-based ligands are widely used in coordination chemistry. The nitro and hydroxyl groups of this molecule could act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or other coordination polymers with interesting electronic or catalytic properties.

Safety and Handling

Nitroaromatic compounds should be handled with care as they can be toxic and potentially explosive, especially when heated. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3,6-Dimethyl-5-nitropyridin-2-ol is a fascinating molecule with significant potential for further research and application. While detailed experimental data on this specific compound is limited, its structural features and the known chemistry of related nitropyridines provide a strong basis for exploring its synthetic utility and biological activity. This guide has aimed to provide a comprehensive overview based on available information and established chemical principles, serving as a starting point for researchers and scientists interested in this promising area of heterocyclic chemistry. Future work should focus on the development of a robust synthetic protocol and a thorough investigation of its spectroscopic properties and biological profile.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents - PMC. (n.d.). Retrieved from [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC. (2022, March 16). Retrieved from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - Semantic Scholar. (2022, June 5). Retrieved from [Link]

  • 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. (2021). Journal of the Chinese Chemical Society, 68(10), 1863-1879.
  • 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations - Sultan Qaboos University House of Expertise. (2021, October 15). Retrieved from [Link]

  • 2‐Hydroxy‐5‐nitropyridine and 5‐nitro‐2‐pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Foundational

Synthesis of 3,6-Dimethyl-5-nitropyridin-2-ol: A Comprehensive Technical Guide

Executive Summary 3,6-Dimethyl-5-nitropyridin-2-ol (CAS: 57179-69-8)[1] is a highly functionalized pyridine derivative serving as a critical intermediate in the synthesis of complex pharmaceuticals, particularly in the d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,6-Dimethyl-5-nitropyridin-2-ol (CAS: 57179-69-8)[1] is a highly functionalized pyridine derivative serving as a critical intermediate in the synthesis of complex pharmaceuticals, particularly in the development of kinase inhibitors and targeted therapeutics. As a Senior Application Scientist, I have designed this whitepaper to provide an in-depth, self-validating protocol for the synthesis of this compound via the regioselective nitration of 3,6-dimethylpyridin-2-ol[2]. This guide goes beyond merely listing steps; it elucidates the mechanistic causality behind each experimental choice to ensure robust reproducibility, safety, and scalability in a professional laboratory setting.

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis relies on the electrophilic aromatic substitution (EAS) of 3,6-dimethylpyridin-2-ol[3]. Understanding the electronic distribution of the starting material is paramount for predicting and controlling the reaction outcome.

Regioselectivity and Directing Effects

Pyridin-2-ols exist in a dynamic tautomeric equilibrium with their corresponding 2-pyridones. The presence of the oxygen atom at the C2 position strongly activates the heterocyclic ring toward electrophilic attack, primarily directing incoming electrophiles to the ortho and para positions relative to the oxygen. In the specific case of 3,6-dimethylpyridin-2-ol:

  • The C3 position (ortho to the hydroxyl group) is sterically blocked by a methyl group.

  • The C6 position is similarly blocked by a methyl group.

  • The C5 position (para to the hydroxyl/oxo group) is unsubstituted and highly activated by both the electron-donating resonance of the C2 oxygen and the inductive effect of the adjacent C6 methyl group.

Consequently, nitration using a standard nitronium ion ( NO2+​ ) source proceeds with near-perfect regioselectivity at the C5 position, avoiding complex isomeric mixtures[2].

G A 3,6-Dimethylpyridin-2-ol (Starting Material) C Wheland Intermediate (C5 Attack) A->C Addition B Nitronium Ion Generation (HNO3 / H2SO4) B->C NO2+ Donor D 3,6-Dimethyl-5-nitropyridin-2-ol (Target Product) C->D Deprotonation & Rearomatization

Mechanistic pathway for the regioselective nitration at the C5 position.

Materials and Thermodynamic Safety

Reagents
  • 3,6-Dimethylpyridin-2-ol : Starting material (Purity >98%).

  • Nitric Acid ( HNO3​ ) : Concentrated (68-70%) is preferred over fuming nitric acid to minimize oxidative degradation of the pyridine ring[3].

  • Sulfuric Acid ( H2​SO4​ ) : Concentrated (98%), serves a dual purpose as the reaction solvent and the dehydrating catalyst for nitronium ion generation.

Safety Causality

Nitration reactions are thermodynamically aggressive. The generation of the nitronium ion ( HNO3​+2H2​SO4​⇌NO2+​+H3​O++2HSO4−​ ) is highly exothermic. Thermal runaway is a critical risk that can lead to explosive decomposition or severe oxidative cleavage of the substrate. Therefore, the protocol mandates strict cryogenic temperature control (0–5 °C) during the addition phase.

Step-by-Step Experimental Protocol

This methodology is engineered as a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction proceeds precisely as intended.

Phase 1: Preparation of the Nitrating Mixture
  • Charge a dry, 250 mL three-neck round-bottom flask with 20 mL of concentrated H2​SO4​ .

  • Cool the flask in an ice-salt bath to 0–5 °C under a continuous nitrogen atmosphere to prevent moisture ingress.

  • Carefully add 5.5 mL of concentrated HNO3​ dropwise via an addition funnel. Critical: Maintain the internal temperature strictly below 10 °C to prevent premature decomposition of the nitrating agent.

  • Stir the mixture for 15 minutes to ensure complete equilibrium generation of the nitronium ion.

Phase 2: Substrate Addition and Reaction
  • In a separate flask, dissolve 10.0 g (81.2 mmol) of 3,6-dimethylpyridin-2-ol in 30 mL of concentrated H2​SO4​ at 0–5 °C. (Note: Substrate dissolution is exothermic; control the temperature to prevent charring).

  • Transfer the substrate solution dropwise into the nitrating mixture over 45 minutes. Maintain the internal temperature between 0 °C and 5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to naturally warm to ambient temperature (20–25 °C).

  • Stir for 2 hours.

    • Self-Validation Check: Before proceeding to Phase 3, sample the reaction. Monitor via LC-MS or TLC (Dichloromethane:Methanol 9:1). The starting material mass ( m/z 124 [M+H]+ ) must completely shift to the product mass ( m/z 169 [M+H]+ ). If unreacted starting material remains, extend stirring by 1 hour.

Phase 3: Quenching and Isolation
  • Pour the reaction mixture slowly over 250 g of crushed ice with vigorous mechanical stirring. The product will immediately precipitate as a pale-yellow solid.

  • Allow the suspension to stir for 30 minutes to ensure complete precipitation and breakdown of any reactive intermediates.

  • Filter the solid under vacuum and wash the filter cake with cold distilled water ( 3×50 mL) until the filtrate reaches a neutral pH (pH ~7).

  • Dry the solid in a vacuum oven at 50 °C for 12 hours to constant weight.

Workflow N1 Reactor Preparation (Inert Atmosphere) N2 Substrate Dissolution (H2SO4, 0-5 °C) N1->N2 N3 Nitrating Mixture Addition (HNO3/H2SO4 dropwise) N2->N3 N4 Reaction Maturation (Ambient Temp, 2h) N3->N4 N5 Quenching (Ice-Water Bath) N4->N5 N6 Filtration & Washing (Cold Water) N5->N6 N7 Drying & Characterization (Vacuum, 50 °C) N6->N7

Step-by-step process workflow for the synthesis and isolation of the target compound.

Analytical Characterization & Data Presentation

Rigorous characterization is required to ensure the isolated 3,6-dimethyl-5-nitropyridin-2-ol meets the purity standards necessary for downstream pharmaceutical applications[4].

Quantitative Optimization Data

The following table summarizes the expected yields and purity profiles based on variations in the nitrating agent concentration, demonstrating why the 68% HNO3​ protocol is optimal.

Nitrating AgentReaction Temp (°C)Time (h)Yield (%)HPLC Purity (%)Major Impurity Profile
Conc. HNO3​ (68%) 0 to 25 2.0 85 - 88 > 98.5 Unreacted SM (<1%)
Fuming HNO3​ (90%)-10 to 51.091 - 94> 99.0Oxidative ring-cleavage byproducts
HNO3​ / Acetic Acid20 to 504.065 - 70> 95.0N-nitrated species

Table 1: Comparative yield and purity data under different nitration conditions.

Spectral Signatures
  • 1H NMR (400 MHz, DMSO-d6): δ 12.50 (br s, 1H, OH/NH), 8.15 (s, 1H, Ar-H, C4), 2.65 (s, 3H, CH3), 2.25 (s, 3H, CH3). The presence of a single aromatic proton at 8.15 ppm definitively confirms substitution at C5.

  • LC-MS (ESI+): Calculated for C7​H8​N2​O3​ : 168.05. Found: 169.1 [M+H]+ .

Applications in Drug Development & Advanced Synthesis

3,6-Dimethyl-5-nitropyridin-2-ol is a highly versatile building block[4]. The nitro group can be readily reduced via catalytic hydrogenation (e.g., Pd/C , H2​ ) to yield 5-amino-3,6-dimethylpyridin-2-ol. This aminopyridine is a privileged scaffold in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, where the pyridine nitrogen and adjacent hydroxyl group participate in critical hydrogen-bonding interactions within the ATP-binding pocket of target kinases.

Furthermore, functionalized pyridinols like this are utilized as precursors in the preparation of difluorocarbene reagents and other complex fluorine-containing organic structures, which are highly valued in modern drug discovery for improving metabolic stability[5].

References

  • Title: Trimethylsilyl 2-(fluorosulfonyl)difluoroacetate and 3,6-dimethyl-5-nitropyridin-2-ol Applications Source: LookChem URL: [Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling of 3,6-Dimethyl-5-nitropyridin-2-ol: Solubility, Stability, and Tautomeric Dynamics

Executive Summary The compound 3,6-Dimethyl-5-nitropyridin-2-ol (CAS: 57179-69-8) is a highly functionalized heterocyclic scaffold utilized extensively as an intermediate in organic synthesis and pharmaceutical drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3,6-Dimethyl-5-nitropyridin-2-ol (CAS: 57179-69-8) is a highly functionalized heterocyclic scaffold utilized extensively as an intermediate in organic synthesis and pharmaceutical drug development. Characterized by a strongly electron-withdrawing nitro group and two electron-donating methyl groups on a pyridinol core, this molecule exhibits complex physicochemical behaviors, including pronounced solvent-dependent tautomerism and pH-dependent solubility.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data reporting. Here, we deconstruct the causality behind the molecule's behavior and provide self-validating, field-proven protocols for profiling its thermodynamic solubility and degradation kinetics.

Structural Dynamics & Tautomeric Causality

To accurately profile 3,6-Dimethyl-5-nitropyridin-2-ol, one must first understand that the static 2-pyridinol structure drawn on paper does not represent its dynamic reality in solution. The compound exists in a tautomeric equilibrium with its lactam form, 3,6-dimethyl-5-nitro-1H-pyridin-2-one [1].

The Mechanistic "Why"

The position of this tautomeric equilibrium is dictated by the dielectric constant of the solvent and the electronic effects of the ring substituents:

  • Electronic Push-Pull: The strong electron-withdrawing nature of the C5-nitro group depletes electron density from the pyridine ring, significantly increasing the acidity of the hydroxyl/NH proton. Meanwhile, the C3 and C6 methyl groups provide mild inductive stabilization (+I effect).

  • Solvent Causality: In non-polar solvents (e.g., chloroform, hexane), the 2-pyridinol form is often favored due to its lower dipole moment. However, in polar protic or aprotic solvents (e.g., water, DMSO), the highly polar 2-pyridone form dominates because it maximizes favorable ion-dipole interactions and intermolecular hydrogen bonding networks.

  • Solid-State Lattice: The high melting point of the compound (approximately 263 °C) strongly indicates that in the solid state, it exists as the 2-pyridone tautomer, forming tightly packed, hydrogen-bonded dimers or polymeric chains[2].

Tautomerism A 2-Pyridinol Form (Favored in Non-Polar) B 2-Pyridone Form (Favored in Polar/Solid) A->B Tautomerization (Solvent Dependent) C Anionic Form (High pH > pKa) A->C Deprotonation (OH⁻) B->C Deprotonation (OH⁻)

Figure 1: Tautomeric equilibrium and pH-dependent ionization of 3,6-Dimethyl-5-nitropyridin-2-ol.

Solubility Profiling: Thermodynamic vs. Kinetic

The robust hydrogen-bonded crystal lattice that provides solid-state stability acts as a thermodynamic barrier to aqueous dissolution. Consequently, the un-ionized form of 3,6-Dimethyl-5-nitropyridin-2-ol exhibits poor intrinsic aqueous solubility.

Data Presentation: pH-Solubility Profile

Because the molecule possesses an acidic proton (due to the nitro-enhanced pyridone/pyridinol tautomerism), its solubility is highly pH-dependent. As the pH surpasses the compound's pKa, deprotonation yields an anionic species, exponentially increasing solubility.

Table 1: Representative Solubility Profile of 3,6-Dimethyl-5-nitropyridin-2-ol

Solvent / Buffer SystempHState of IonizationEstimated Solubility (µg/mL)Dominant Species
0.1 N HCl1.2Neutral< 502-Pyridone (Neutral)
Acetate Buffer4.5Neutral< 502-Pyridone (Neutral)
Phosphate Buffer7.4Partially Ionized150 - 300Equilibrium Mixture
Borate Buffer10.0Fully Ionized> 5,000Pyridinolate Anion
DMSON/ANeutral> 20,0002-Pyridone (Solvated)
Protocol 1: Self-Validating Thermodynamic Solubility (Shake-Flask Method)

To determine true thermodynamic solubility, we must overcome the kinetic energy barrier of the crystal lattice. The standard is the gold standard for this assessment.

Causality-Driven Steps:

  • Excess Solid Addition: Add 5 mg of crystalline 3,6-Dimethyl-5-nitropyridin-2-ol to 1 mL of target aqueous buffer (pH 1.2, 4.5, 7.4) in a 2 mL glass vial. Why: An excess of solid ensures the solution can reach absolute saturation[3].

  • Equilibration (The Self-Validating Step): Agitate the vials at 25.0 ± 0.1 °C. To prove that true thermodynamic equilibrium has been reached (and to rule out supersaturation), sample the solution at two time points: 24 hours and 48 hours . If the concentration delta between 24h and 48h is < 5%, equilibrium is validated.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes, followed by filtration through a 0.45 µm PTFE syringe filter. Why: PTFE minimizes non-specific binding of the lipophilic API to the filter membrane.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (e.g., at 254 nm) against a 5-point calibration curve prepared in DMSO/Water.

Stability Profiling: Thermal, Hydrolytic, and Photolytic

Understanding the degradation pathways of 3,6-Dimethyl-5-nitropyridin-2-ol is critical for formulation and storage. The stability profile is governed by the reactivity of the nitro group and the pyridone ring.

  • Thermal Stability: Excellent. The highly ordered crystal lattice (MP ~263 °C) requires immense energy to disrupt, rendering the solid API highly stable under standard thermal stress[2].

  • Hydrolytic Stability: The pyridone ring is highly resistant to both acid and base hydrolysis under ambient conditions.

  • Photolytic Stability (Critical Vulnerability): Nitroaromatic compounds are notoriously photolabile. Exposure to UV/Vis light can trigger photoreduction (yielding nitroso or hydroxylamine derivatives) or complex ring-rearrangement reactions.

Protocol 2: Forced Degradation & Stability-Indicating Assay

To establish a shelf-life and identify degradation pathways, we execute a forced degradation study aligned with the [4]. This protocol is designed as a mass-balance validated system : the loss of the parent peak area must equal the sum of the degradation product peak areas (accounting for response factor differences).

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile/Water (50:50 v/v).

  • Acid/Base Hydrolysis:

    • Mix 1 mL stock with 1 mL of 1N HCl (Acid) or 1N NaOH (Base).

    • Incubate at 60 °C for 7 days.

    • Neutralization: Prior to HPLC injection, neutralize the sample to prevent column damage.

  • Oxidative Stress:

    • Mix 1 mL stock with 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours. Why room temp? Heating peroxides can cause violent decomposition and non-representative radical cascades.

  • Photolysis (ICH Q1B):

    • Expose a thin layer of solid API and a 1 mg/mL solution to an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 Watt hours/square meter.

  • Analysis: Analyze all stressed samples using a stability-indicating HPLC-DAD-MS method. The use of a Diode Array Detector (DAD) ensures peak purity (confirming no degradants are co-eluting with the parent peak), while MS identifies the molecular weights of the degradants.

Integrated Profiling Workflow

To streamline the physicochemical characterization of 3,6-Dimethyl-5-nitropyridin-2-ol during early-to-late stage development, the following logical workflow should be implemented.

Workflow cluster_sol Solubility Profiling cluster_stab Stability Profiling (ICH Q1A/B) Start 3,6-Dimethyl-5-nitropyridin-2-ol (API / Intermediate) Sol_Thermo Thermodynamic (Shake-Flask) pH 1.2 to 10.0 (24-48h) Start->Sol_Thermo Sol_Kinetic Kinetic (Nephelometry) DMSO Stock Dilution (2h) Start->Sol_Kinetic Stab_Thermal Solid-State Thermal (DSC / TGA / XRD) Start->Stab_Thermal Stab_Photo Forced Degradation (Photolytic, Oxidative, Hydrolytic) Start->Stab_Photo

Figure 2: Integrated physicochemical profiling workflow for solubility and stability assessment.

References

  • Molbase Chemical Database : 3,6-dimethyl-5-nitro-1H-pyridin-2-one (Tautomeric Nomenclature). Available at: [Link]

  • ChemBK Database : CAS 57179-69-8 Physicochemical Properties (Melting Point). Available at: [Link]

  • International Council for Harmonisation (ICH) : Q1A(R2) Stability Testing of New Drug Substances and Products. Available at:[Link]

  • Protocols.io : Shake-Flask Aqueous Solubility Assay Protocol. Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to 3,6-Dimethyl-5-nitropyridin-2-ol: Synthesis, Characterization, and Potential Applications in Drug Discovery

Abstract This technical guide provides a comprehensive overview of 3,6-Dimethyl-5-nitropyridin-2-ol, a member of the nitropyridine class of heterocyclic compounds. While specific historical and discovery details for this...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3,6-Dimethyl-5-nitropyridin-2-ol, a member of the nitropyridine class of heterocyclic compounds. While specific historical and discovery details for this particular molecule are not extensively documented in publicly available literature, this paper constructs a robust scientific profile based on the well-established chemistry and biological significance of related nitropyridines. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its plausible synthesis, detailed analytical characterization, and potential therapeutic applications. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols, grounded in authoritative references.

Introduction: The Significance of the Nitropyridine Scaffold

Pyridines are a cornerstone of medicinal chemistry, with approximately 14% of N-heterocyclic drugs approved by the FDA containing a pyridine moiety as of 2021.[1] The introduction of a nitro group onto the pyridine ring creates a class of compounds known as nitropyridines, which are not only valuable synthetic intermediates but also exhibit a wide range of biological activities, including anticancer, antiviral, and anti-neurodegenerative properties.[1][2] The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making these compounds versatile precursors for a diverse array of more complex heterocyclic systems.[1][2]

3,6-Dimethyl-5-nitropyridin-2-ol, with the CAS number 57179-69-8, belongs to this important class of molecules.[3] Although a detailed timeline of its specific discovery is not prominent in the scientific literature, its structural features suggest its potential as a valuable building block in the synthesis of novel therapeutic agents. This guide will therefore focus on the practical aspects of its synthesis, characterization, and potential utility in drug discovery, drawing upon established principles of nitropyridine chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of 3,6-Dimethyl-5-nitropyridin-2-ol is presented below. These properties are crucial for its handling, formulation, and prediction of its behavior in biological systems.

PropertyValueSource
CAS Number 57179-69-8[3]
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol [3]
Appearance Expected to be a solid
TPSA (Topological Polar Surface Area) 78.83 ŲPredicted
LogP 1.14Predicted
Hydrogen Bond Donors 1Predicted
Hydrogen Bond Acceptors 4Predicted
Rotatable Bonds 0Predicted

Proposed Synthesis of 3,6-Dimethyl-5-nitropyridin-2-ol

The synthesis of 3,6-Dimethyl-5-nitropyridin-2-ol can be logically approached through the nitration of the corresponding precursor, 3,6-dimethylpyridin-2-ol. Nitration of pyridine derivatives is a well-established reaction, typically carried out using a mixture of concentrated nitric acid and sulfuric acid.[4][5]

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for 3,6-Dimethyl-5-nitropyridin-2-ol.

Synthesis_Workflow Precursor 3,6-Dimethylpyridin-2-ol Reaction Nitration Precursor->Reaction NitratingAgent HNO₃ / H₂SO₄ NitratingAgent->Reaction Product 3,6-Dimethyl-5-nitropyridin-2-ol Reaction->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Proposed synthesis workflow for 3,6-Dimethyl-5-nitropyridin-2-ol.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the nitration of pyridin-2-ol derivatives.[6]

Materials:

  • 3,6-Dimethylpyridin-2-ol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Deionized Water

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 3,6-dimethylpyridin-2-ol to an excess of concentrated sulfuric acid while cooling in an ice bath to maintain a temperature below 10°C.

  • Nitrating Mixture Preparation: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cool.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 3,6-dimethylpyridin-2-ol in sulfuric acid. The temperature of the reaction mixture should be carefully controlled and maintained between 10-15°C.[6]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Isolation: The resulting precipitate, 3,6-Dimethyl-5-nitropyridin-2-ol, is collected by vacuum filtration and washed with cold deionized water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final pure compound.

Analytical Characterization

To confirm the identity and purity of the synthesized 3,6-Dimethyl-5-nitropyridin-2-ol, a combination of spectroscopic and analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure. For instance, the ¹H NMR spectrum is expected to show distinct signals for the aromatic proton, the two methyl groups, and the hydroxyl proton.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present, such as the O-H stretch of the hydroxyl group, the C=O of the pyridone tautomer, and the symmetric and asymmetric stretches of the nitro group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.

Potential Applications in Drug Development

As a Synthetic Intermediate

Nitropyridines are valuable precursors for the synthesis of a wide range of biologically active molecules.[1][2] The nitro group can be readily reduced to an amino group, which can then be further functionalized. The pyridine ring itself can undergo various coupling reactions to build more complex molecular architectures. For example, derivatives of aminopyridin-ols have been investigated as selective inhibitors of fibroblast growth factor receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma.[9]

Potential as an Anticancer Agent

Several nitropyridine derivatives have demonstrated potent anticancer activity.[1][8] One of the proposed mechanisms of action for some related compounds is the inhibition of tubulin polymerization.[10] By disrupting microtubule dynamics, these compounds can induce mitotic arrest and apoptosis in rapidly dividing cancer cells.

Predicted Signaling Pathway in Cancer

The following diagram illustrates a potential signaling pathway through which 3,6-Dimethyl-5-nitropyridin-2-ol or its derivatives might exert anticancer effects, based on the known mechanisms of similar compounds.[10]

Signaling_Pathway cluster_cell Cancer Cell Compound 3,6-Dimethyl-5-nitropyridin-2-ol (or derivative) Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: Predicted signaling pathway for the anticancer activity of 3,6-Dimethyl-5-nitropyridin-2-ol analogs.

Future Directions

The exploration of 3,6-Dimethyl-5-nitropyridin-2-ol and its derivatives presents a promising avenue for future research. Key areas of focus should include:

  • Synthesis and Library Generation: The synthesis of 3,6-Dimethyl-5-nitropyridin-2-ol should be optimized, and a library of related analogs should be created to explore structure-activity relationships (SAR).

  • In Vitro Screening: The synthesized compounds should be screened against a panel of cancer cell lines and microbial strains to identify initial lead compounds.

  • Mechanism of Action Studies: For any active compounds, detailed mechanistic studies are crucial to validate the predicted mechanisms of action, such as tubulin polymerization inhibition.

  • In Vivo Efficacy: Promising candidates should be advanced to in vivo models to assess their therapeutic efficacy and safety profiles.

Conclusion

3,6-Dimethyl-5-nitropyridin-2-ol, while not extensively studied, represents a molecule of significant potential within the field of medicinal chemistry. Its structural similarity to other biologically active nitropyridines suggests that it could serve as a valuable synthetic intermediate or a lead compound for the development of novel therapeutics. This technical guide provides a solid foundation for researchers to begin exploring the synthesis, characterization, and potential applications of this intriguing compound, with the ultimate goal of advancing the discovery of new and effective drugs.

References

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • CymitQuimica. 3,6-Dimethyl-5-nitropyridin-2-ol.
  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692.
  • ChemScene. (3,6-Dimethyl-5-nitropyridin-2-yl)methanamine.
  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules.
  • National Institutes of Health. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PMC.
  • PrepChem.com. Synthesis of 3-Methoxy-5-Nitro-2-Pyridone.
  • Google Patents. (2002). CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.
  • Wang, Y., Zhao, H., & Huang, Y. D. (n.d.). A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine.
  • ResearchGate. Nitropyridines, Their Synthesis and Reactions.
  • BenchChem. (2025). 6-Methoxy-2-nitropyridin-3-amine discovery and history.
  • BenchChem. (2025). Potential Biological Activities of 6-Methoxy-2-nitropyridin-3-amine: A Technical Overview for Drug Discovery.
  • National Institutes of Health. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
  • ResearchGate. (2025).

Sources

Exploratory

The Nitropyridine Scaffold: Physicochemical Properties, Reactivity Paradigms, and Synthetic Methodologies in Drug Discovery

Executive Summary Nitropyridines represent a privileged class of heterocyclic intermediates in modern organic synthesis and medicinal chemistry. The unique electronic interplay between the inherently electron-deficient p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitropyridines represent a privileged class of heterocyclic intermediates in modern organic synthesis and medicinal chemistry. The unique electronic interplay between the inherently electron-deficient pyridine ring and the strongly electron-withdrawing nitro (-NO₂) group creates a highly polarized system. This polarization facilitates diverse and regioselective functionalizations, rendering nitropyridines indispensable for synthesizing complex pharmaceuticals, agrochemicals, and energetic materials. This technical guide explores the fundamental properties of nitropyridine derivatives, details their core reactivity paradigms, and provides validated, step-by-step methodologies for their manipulation in drug development workflows.

Physicochemical and Electronic Properties

The basicity and electronic distribution of nitropyridines dictate both their synthetic reactivity and their pharmacokinetic profiles in drug design. The position of the nitro group profoundly influences the pKa of the pyridinic nitrogen due to a combination of inductive and resonance effects. For instance, the basicity of heterocyclic compounds in water and organic solvents is critical for determining their protonation state during synthesis and biological absorption[1].

Table 1: Quantitative Physicochemical Properties of Isomeric Nitropyridines

CompoundAqueous pKaAcetonitrile pKa (MeCN)Melting Point (°C)Electronic Effect on Pyridine Ring
2-Nitropyridine -2.5 ± 0.53.8 ± 0.469 - 73Strong inductive & resonance withdrawal; highly activates C2/C6.
3-Nitropyridine N/A7.14 ± 0.13~ 120Primarily inductive withdrawal; moderate activation.
4-Nitropyridine 1.617.85 ± 0.1350Strong resonance withdrawal; highly activates C4.

Data synthesized from authoritative basicity studies[1] and chemical property databases[2][3].

Mechanistic Paradigms in Reactivity

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is natively resistant to electrophilic attack but is primed for nucleophilic substitution. The presence of a nitro group, particularly in the ortho (2-) or para (4-) positions relative to a leaving group (e.g., a halogen), dramatically lowers the activation energy for SNAr[4]. The reaction proceeds via a two-step addition-elimination pathway. The rate-determining step is the nucleophilic attack, which forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex[4]. The negative charge is delocalized over the pyridine ring and the nitro group, providing the thermodynamic driving force for the subsequent rapid expulsion of the leaving group.

SNAr_Mechanism N1 Nitropyridine Substrate (e.g., 2-Chloro-5-nitropyridine) N2 Nucleophilic Attack (Rate-determining step) N1->N2 Amine + Base N3 Meisenheimer Complex (Resonance Stabilized Anion) N2->N3 Delocalization onto -NO2 N4 Leaving Group Expulsion (Fast step) N3->N4 -Cl⁻ N5 Substituted Product (Restored Aromaticity) N4->N5

Workflow and mechanistic steps of Nucleophilic Aromatic Substitution (SNAr) on nitropyridines.

Vicarious Nucleophilic Substitution (VNS)

For unactivated C-H bonds, Vicarious Nucleophilic Substitution (VNS) offers a powerful functionalization route. Electrophilic nitropyridines react with sulfonyl-stabilized carbanions bearing a leaving group at the α-position[5]. Following the formation of a Meisenheimer-type adduct, a base-induced β-elimination of the sulfinic acid restores aromaticity, achieving direct C-H alkylation without requiring a pre-installed halogen[5].

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in quality control steps.

Protocol A: SNAr of 2-Chloro-5-nitropyridine with Aliphatic Amines

This protocol outlines the substitution of a chlorine atom with an aliphatic amine, a foundational step in synthesizing kinase inhibitors and antimalarial scaffolds[4][6].

Materials: 2-Chloro-5-nitropyridine (1.0 equiv), Aliphatic amine (e.g., morpholine, 1.1 equiv), Triethylamine (Et₃N, 1.2 equiv), Anhydrous Ethanol.

Step-by-Step Methodology:

  • Initiation: Dissolve 2-chloro-5-nitropyridine in anhydrous ethanol to a concentration of 0.1 M in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add the aliphatic amine (1.1 equiv) followed by Et₃N (1.2 equiv)[4].

  • Thermal Activation: Heat the reaction mixture to reflux and maintain for 2-4 hours[4].

  • Validation & QC: Monitor the reaction via Thin Layer Chromatography (TLC). The consumption of the starting material (typically higher Rf) and the appearance of a bright yellow product spot (due to the extended push-pull chromophore of the amino-nitropyridine) validates the formation of the Meisenheimer complex and subsequent elimination.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between ethyl acetate and brine. Dry the organic layer over MgSO₄, filter, and purify via silica gel chromatography[4].

Mechanistic Causality:

  • Why Et₃N? Triethylamine acts as an acid scavenger to neutralize the HCl generated during the substitution. Without it, the nucleophilic aliphatic amine would be protonated, halting the reaction.

  • Why Ethanol? As a polar protic solvent, ethanol stabilizes the highly polarized, anionic Meisenheimer transition state via hydrogen bonding, accelerating the rate-determining step.

Protocol B: Chemoselective Reduction of Nitropyridines to Aminopyridines

The transformation of the nitro group into an amino group is synthetically valuable for generating anilines used in sulfonamide coupling (e.g., CCR2 antagonists)[7].

Materials: Nitropyridine substrate (1.0 equiv), Tin(II) chloride (SnCl₂, 3-5 equiv) OR Iron powder/NH₄Cl, Ethanol, Ethyl Acetate.

Step-by-Step Methodology:

  • Initiation: Suspend the nitropyridine (1 equiv) and SnCl₂ (3-5 equiv) in ethanol[7][8].

  • Thermal Activation: Heat the mixture at 80°C in an oil bath for 2-4 hours[7][8].

  • Validation & QC: Follow the progress by LCMS. The mass spectrum should show a shift from [M+H]⁺ to[M-30+H]⁺ (loss of NO₂, gain of NH₂). The reduction is complete when the nitro peak disappears[7].

  • Workup: Remove the solvent under reduced pressure. Neutralize the residue carefully with saturated aqueous sodium bicarbonate to precipitate tin salts. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the aminopyridine[7].

Mechanistic Causality:

  • Why SnCl₂ or Fe/Acid instead of Pd/C? While catalytic hydrogenation (Pd/C with H₂) is highly efficient for standard nitropyridines, it frequently causes undesired hydrodehalogenation in halo-nitropyridines. Dissolving metal reductions (SnCl₂ or Fe) are highly chemoselective, reducing the nitro group while preserving critical halogen handles for downstream Suzuki or Buchwald-Hartwig cross-coupling reactions[9].

Reduction_Workflow R1 Nitropyridine Precursor R2 Reduction Strategy Selection R1->R2 R3 Catalytic Hydrogenation (Pd/C, H2) R2->R3 Halogen-free substrate R4 Dissolving Metal Reduction (Fe/HCl or SnCl2) R2->R4 Halogenated substrate (Avoid dehalogenation) R5 Aminopyridine Product R3->R5 R4->R5

Decision matrix and workflow for the chemoselective reduction of nitropyridines.

Applications in Drug Development

Nitropyridine derivatives serve as foundational scaffolds in the discovery of bioactive molecules. By leveraging the orthogonal reactivity of the nitro group and the pyridine ring, medicinal chemists can rapidly generate vast libraries of functionalized heterocycles.

Recent advancements have utilized selective reduction and substitution of nitropyridine scaffolds to synthesize novel imidazo[4,5-b]pyridines, which exhibit potent nanomolar activity against TSQ-induced necroptosis[6]. Furthermore, 5-nitropyridin-2-yl derivatives have been identified as dual inhibitors against chymotrypsin and urease[6]. In the realm of immunology, aminopyridines derived from the reduction of nitropyridines are critical building blocks in the synthesis of potent heteroaryl sulfonamide CCR2 receptor antagonists, which are actively investigated for treating severe inflammatory diseases[7][8].

References

  • 4 - Benchchem

  • 9 - Benchchem

  • 2 - ChemicalBook 4.1 - FULIR 5.5 - ACS Publications

  • 7 - Google Patents

  • 3 - ChemicalBook 8.8 - Googleapis

  • 6 - MDPI

Sources

Protocols & Analytical Methods

Method

Application Note: 3,6-Dimethyl-5-nitropyridin-2-ol as a Strategic Intermediate in the Synthesis of Fluorinated Aminopyridine Pharmacophores

Executive Summary In modern drug discovery, the incorporation of fluorinated motifs and aminopyridine scaffolds is a proven strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of small molecules. 3,6...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the incorporation of fluorinated motifs and aminopyridine scaffolds is a proven strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of small molecules. 3,6-Dimethyl-5-nitropyridin-2-ol (CAS: 57179-69-8) serves as a highly versatile, bifunctional chemical intermediate[1]. Featuring a reducible nitro group and a modifiable hydroxyl group on a sterically hindered pyridine core, it is primarily utilized to synthesize 2-(difluoromethoxy)-aminopyridine building blocks[2].

This application note provides an in-depth, self-validating protocol for the utilization of 3,6-Dimethyl-5-nitropyridin-2-ol, focusing on its transformation via highly efficient difluoromethylation and subsequent chemoselective nitro reduction.

Physicochemical Profiling

Before initiating synthetic workflows, it is critical to understand the baseline properties of the starting material and its primary reagents.

Property3,6-Dimethyl-5-nitropyridin-2-olTrimethylsilyl 2-(fluorosulfonyl)difluoroacetate (TFDA)
CAS Number 57179-69-8[1]120801-75-4[3]
Molecular Formula C₇H₈N₂O₃C₇H₁₃F₃O₄SSi
Molecular Weight 168.15 g/mol 294.30 g/mol
Physical State SolidLiquid (Boiling Point: 73–74 °C at 35 mmHg)[3]
Role in Workflow Primary Scaffold / NucleophileFluoroalkylation Agent / Carbene Source[3]

Mechanistic Rationale: The Difluoromethoxy Bioisostere

The strategic value of 3,6-Dimethyl-5-nitropyridin-2-ol lies in its capacity to be converted into a difluoromethoxy (-OCF₂H) derivative. The -OCF₂H group acts as a lipophilic hydrogen bond donor/acceptor, significantly improving blood-brain barrier (BBB) penetration, metabolic stability, and target binding affinity compared to a standard methoxy group.

To achieve this, the intermediate is reacted with TFDA , a mild and highly efficient source of difluorocarbene (:CF₂)[3]. The nitro group on the pyridine ring is highly electron-withdrawing, which lowers the pKa of the hydroxyl group, facilitating easy deprotonation while simultaneously protecting the 5-position from unwanted electrophilic attacks during the carbene insertion phase.

Mechanism TFDA TFDA (TMS-CF2-SO2F) Intermediate Desilylated Intermediate [-CF2-SO2F] TFDA->Intermediate + F- (Desilylation) F_ion Fluoride Ion (from CsF) F_ion->TFDA Carbene Difluorocarbene (:CF2) Intermediate->Carbene - SO2, - F- (Decarboxylation) Product O-Difluoromethylated Product Carbene->Product Insertion Nucleophile Pyridin-2-olate Anion Nucleophile->Product Nucleophilic Attack

Caption: Mechanism of difluorocarbene generation from TFDA and subsequent O-alkylation.

Experimental Protocols

Protocol 1: O-Difluoromethylation using TFDA

Objective: Synthesis of 2-(Difluoromethoxy)-3,6-dimethyl-5-nitropyridine (CAS: 1188407-31-9).

Causality & Experimental Choices: Why use Sodium Hydride (NaH) and Cesium Fluoride (CsF) sequentially? NaH is required to cleanly deprotonate the pyridinol to form the highly nucleophilic sodium pyridin-2-olate[4]. CsF acts as a specific trigger for TFDA; the fluoride ion attacks the silicon atom of the trimethylsilyl group, initiating a cascade desilylation and decarboxylation that releases difluorocarbene (:CF₂)[3]. This dual-activation strategy prevents premature carbene generation before the nucleophile is fully formed, maximizing the yield to 91-92%[4][5].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add 3,6-Dimethyl-5-nitropyridin-2-ol (1.0 equiv) and anhydrous acetonitrile (MeCN).

  • Deprotonation: Cool the mixture to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions. Allow the reaction to warm to 20 °C and stir for 0.5 hours to ensure complete anion formation[4].

  • Carbene Generation: Add Cesium Fluoride (CsF, 0.2 equiv) to the mixture.

  • Addition: Slowly add TFDA (1.5 equiv) dropwise while maintaining the internal temperature between 23–30 °C[4].

  • Reaction: Stir the mixture for 1.5 hours at room temperature. Monitor completion via TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield 2-(difluoromethoxy)-3,6-dimethyl-5-nitropyridine as a solid (Yield: ~92%)[4].

Protocol 2: Chemoselective Nitro Reduction

Objective: Synthesis of 2-(Difluoromethoxy)-3,6-dimethylpyridin-5-amine.

Causality & Experimental Choices: Aminopyridines are privileged scaffolds in kinase inhibitors[2]. To convert the intermediate into a functional pharmacophore, the nitro group must be reduced to an amine. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected because the difluoromethoxy group is highly stable under standard hydrogenation conditions, allowing for a clean, chemoselective reduction without defluorination.

Step-by-Step Methodology:

  • Setup: Dissolve 2-(difluoromethoxy)-3,6-dimethyl-5-nitropyridine (1.0 equiv) in HPLC-grade Methanol (MeOH).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight) under a blanket of argon to prevent ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under an H₂ atmosphere (1 atm, balloon) at room temperature (20–25 °C).

  • Reaction: Stir vigorously for 4–6 hours until hydrogen uptake ceases and LC-MS indicates complete conversion.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the pure 2-(difluoromethoxy)-3,6-dimethylpyridin-5-amine (>90% yield).

Workflow A 3,6-Dimethyl-5- nitropyridin-2-ol B 2-(Difluoromethoxy)-3,6- dimethyl-5-nitropyridine A->B TFDA, NaH, CsF MeCN, 20-30°C C 2-(Difluoromethoxy)-3,6- dimethylpyridin-5-amine B->C H2, Pd/C MeOH, RT

Caption: Synthetic workflow from 3,6-Dimethyl-5-nitropyridin-2-ol to aminopyridine derivatives.

Quantitative Data & Yield Summary

The following table summarizes the expected quantitative outcomes of the described workflows based on validated literature parameters[4][5].

CompoundCAS NumberRole in SynthesisExpected Yield (%)Key Reaction Conditions
3,6-Dimethyl-5-nitropyridin-2-ol 57179-69-8[1]Starting MaterialN/AN/A
2-(Difluoromethoxy)-3,6-dimethyl-5-nitropyridine 1188407-31-9Difluorinated Intermediate91 - 92%[4][5]NaH, CsF, TFDA, MeCN, 20–30 °C
2-(Difluoromethoxy)-3,6-dimethylpyridin-5-amine N/AFinal Pharmacophore> 90%H₂ (1 atm), 10% Pd/C, MeOH, RT

References

  • CymitQuimica - Product Information: 3,6-Dimethyl-5-nitropyridin-2-ol (CAS: 57179-69-8).
  • Benchchem - 3,6-Dimethyl-5-nitropyridin-2-ol as an intermediate in organic synthesis.
  • LookChem - Trimethylsilyl 2-(fluorosulfonyl)difluoroacetate (TFDA) Properties and Uses.
  • CAS.cn - Difluoromethylation and trifluoromethylation reagents derived from tetrafluoroethane β-sultone.
  • LookChem - Reaction Conditions: 2-(difluoromethoxy)-3,6-dimethyl-5-nitropyridine Synthesis.

Sources

Application

Assay development using 3,6-Dimethyl-5-nitropyridin-2-ol

Next-Generation Colorimetric Assay Development Utilizing 3,6-Dimethyl-5-nitropyridin-2-ol as a High-Fidelity Reporter Executive Summary In the landscape of early-stage drug discovery, the robustness of an assay dictates...

Author: BenchChem Technical Support Team. Date: March 2026

Next-Generation Colorimetric Assay Development Utilizing 3,6-Dimethyl-5-nitropyridin-2-ol as a High-Fidelity Reporter

Executive Summary

In the landscape of early-stage drug discovery, the robustness of an assay dictates the quality of the lead compounds identified. High-throughput screening (HTS) relies fundamentally on the signal-to-noise ratio and the hydrolytic stability of the chosen reporter substrate[1]. While traditional colorimetric assays heavily utilize p-nitrophenol (pNP) derivatives (e.g., pNPP for phosphatases), these legacy substrates are plagued by high spontaneous hydrolysis rates and suboptimal pKa values, often requiring highly alkaline stop solutions to maximize signal intensity[2].

This application note details the mechanistic rationale and experimental protocols for transitioning to 3,6-Dimethyl-5-nitropyridin-2-ol (DMNP-OH) as a superior chromogenic reporter. By leveraging steric shielding and electronic tuning, DMNP-based substrates provide a high-fidelity, self-validating platform for enzyme kinetics and inhibitor screening.

Mechanistic Rationale: The Superiority of DMNP-OH

As a Senior Application Scientist, I frequently observe promising drug discovery campaigns derailed by false positives generated by assay background noise. The choice of the reporter leaving group is the primary causal factor in this noise. DMNP-OH solves these structural flaws through three distinct mechanisms:

  • Steric Shielding: The methyl groups at the 3- and 6-positions of the pyridine ring flank the scissile bond (e.g., ester, glycoside, or phosphate). This steric bulk drastically reduces the rate of spontaneous, non-enzymatic hydrolysis in aqueous buffers, effectively neutralizing background noise over prolonged HTS campaigns.

  • Electronic Tuning and pKa: The electron-withdrawing 5-nitro group, coupled with the pyridine nitrogen, significantly lowers the pKa of the hydroxyl group. Unlike pNP, which requires a pH shift to >8.5 for full ionization, DMNP-OH is fully ionized at physiological pH (pH 7.4). This enables continuous, real-time kinetic monitoring without the need for disruptive, basic stop solutions[3].

  • Red-Shifted Absorbance: The extended conjugation and heteroaromatic nature of the nitropyridinolate anion shift its absorbance maximum to ~420–430 nm. This red-shift minimizes inner-filter effects and auto-absorbance from screening library compounds, which typically absorb in the UV to near-UV range (<400 nm). The exceptional leaving-group kinetics of nitropyridinols have also been validated in complex radiochemical syntheses, highlighting their robust reactivity profile[4].

Comparative Reporter Metrics

Summarizing the quantitative advantages of DMNP-OH over traditional pNP ensures clear, data-driven assay design choices.

Parameterp-Nitrophenol (pNP)3,6-Dimethyl-5-nitropyridin-2-ol (DMNP-OH)Analytical Advantage
pKa ~7.15~6.20DMNP-OH is fully ionized at pH 7.4, enabling continuous kinetic assays.
Absorbance Max (Anion) 405 nm420 - 430 nmRed-shifted signal minimizes spectral interference from library compounds.
Spontaneous Hydrolysis Moderate to HighVery LowSteric shielding by 3,6-dimethyl groups dramatically reduces background noise.
Signal-to-Background (HTS) Typical Z' ~ 0.5 - 0.6Typical Z' > 0.8Higher fidelity in hit identification; fewer false positives.

Enzymatic Cleavage Pathway

ReactionPathway Substrate DMNP-Substrate (Colorless) Intermediate Enzyme-Substrate Complex Substrate->Intermediate Binding Enzyme Target Enzyme (e.g., Phosphatase) Enzyme->Intermediate Catalysis Product1 Target Metabolite (e.g., Phosphate) Intermediate->Product1 Cleavage Product2 DMNP-olate Anion (Yellow, Abs 420nm) Intermediate->Product2 Signal

Enzymatic cleavage of DMNP-substrate releasing the chromogenic DMNP-olate reporter.

Experimental Protocols: HTS Assay Development

The following methodology outlines the optimization and execution of a continuous kinetic assay using a DMNP-based substrate.

Protocol A: Substrate Preparation and Buffer Optimization
  • Stock Solution Preparation: Dissolve the DMNP-substrate in anhydrous DMSO to a concentration of 10 mM. Store aliquots at -20°C, strictly protected from light to prevent photo-degradation.

  • Assay Buffer Formulation: Prepare 50 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, pH 7.4.

    • Causality Insight: The inclusion of a non-ionic detergent (Triton X-100) is not arbitrary; it prevents the formation of promiscuous inhibitor aggregates—a primary cause of false positives in HTS—and stabilizes the enzyme at low working concentrations.

  • Enzyme Titration: Serially dilute the target enzyme in the assay buffer. A typical working concentration ranges from 0.1 to 10 nM. Select the concentration that yields a linear product formation over 20 minutes with less than 10% total substrate depletion.

Protocol B: Continuous Kinetic Assay for IC50 Determination
  • Reagent Dispensing: Add 10 µL of the target enzyme solution to a 384-well clear-bottom microplate.

  • Compound Addition: Pin-transfer 50 nL of test compounds (from a 10 mM DMSO stock) into the assay wells. Include DMSO-only wells as negative controls (maximum activity) and no-enzyme wells as positive controls (background).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

    • Causality Insight: Pre-incubating the enzyme with the library compounds allows slow-binding inhibitors to reach thermodynamic equilibrium, ensuring accurate IC50 calculations.

  • Reaction Initiation: Add 10 µL of 2X DMNP-substrate solution (e.g., 100 µM final concentration) to all wells to initiate the reaction.

  • Signal Detection: Immediately transfer the plate to a microplate reader. Read the absorbance continuously at 420 nm every 30 seconds for 20 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Determine the IC50 by plotting normalized V0​ against the log of the compound concentration.

High-Throughput Screening (HTS) Workflow

HTSWorkflow Step1 1. Reagent Prep Prepare DMNP-substrate & Enzyme in Assay Buffer Step2 2. Pre-Read Read plate at 420 nm to flag auto-absorbing compounds Step1->Step2 Step3 3. Incubation Add Enzyme & Compounds, incubate 15 min at RT Step2->Step3 Step4 4. Initiation Add DMNP-substrate to initiate reaction Step3->Step4 Step5 5. Kinetic Read Continuous Absorbance at 420 nm for 20 mins Step4->Step5 Step6 6. Data Validation Calculate V0, R² linearity, and Z'-Factor Step5->Step6

Step-by-step High-Throughput Screening (HTS) workflow utilizing DMNP-based substrates.

Self-Validating System Checks (Trustworthiness)

To ensure the assay functions as a self-validating system, researchers must implement the following internal controls:

  • Orthogonal Absorbance Flagging (The Pre-Read): The protocol mandates reading the plate at 420 nm before adding the substrate (Step 2 in the workflow). This establishes a baseline for each specific well, automatically subtracting the intrinsic absorbance of colored library compounds and preventing false negatives.

  • Kinetic Linearity Check: Continuous kinetic reading is prioritized over endpoint reading because it allows the system to self-validate via the R2 value of the initial velocity ( V0​ ) curve. An R2<0.98 automatically flags the well for potential compound precipitation, aggregation, or assay interference.

  • Z'-Factor Analysis: Run a full plate of maximum activity (DMSO) vs. minimum activity (no enzyme). A Z'-factor > 0.6 validates the assay's dynamic range and variance. The low spontaneous hydrolysis of DMNP-OH typically yields exceptional Z'-factors > 0.8.

Sources

Method

Application Notes &amp; Protocols: 3,6-Dimethyl-5-nitropyridin-2-ol as a Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following application notes and protocols are based on established principles of coordination chemistry and synthetic methodologies for anal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on established principles of coordination chemistry and synthetic methodologies for analogous substituted nitropyridin-2-ol compounds. Direct experimental data for 3,6-dimethyl-5-nitropyridin-2-ol as a ligand is limited in the current scientific literature. Therefore, these guidelines are provided as a robust starting point for research and development, with the recommendation that all procedures be conducted with appropriate safety precautions and optimization.

Introduction: The Potential of 3,6-Dimethyl-5-nitropyridin-2-ol in Coordination Chemistry

Substituted pyridine ligands are fundamental building blocks in modern coordination chemistry, enabling the synthesis of metal complexes with diverse applications in catalysis, materials science, and medicine.[1][2] The ligand of interest, 3,6-dimethyl-5-nitropyridin-2-ol, presents a unique combination of structural and electronic features that make it a compelling candidate for the development of novel metal complexes.

The pyridin-2-ol tautomer can coordinate to metal centers through either the nitrogen atom of the pyridine ring or the oxygen atom of the hydroxyl group, or it can act as a bidentate ligand, chelating through both atoms. The presence of two electron-donating methyl groups and a strong electron-withdrawing nitro group on the pyridine ring is expected to significantly influence the electronic properties of the resulting metal complexes, potentially modulating their reactivity and physical properties.[3][4] This application note provides a comprehensive guide to the synthesis of 3,6-dimethyl-5-nitropyridin-2-ol and its coordination to transition metals, along with detailed protocols for the characterization and potential applications of the resulting complexes.

Synthesis of the Ligand: 3,6-Dimethyl-5-nitropyridin-2-ol

Proposed Synthetic Pathway

Synthesis_Pathway A 2,5-Lutidine B 2,5-Lutidine N-oxide A->B Oxidation (e.g., m-CPBA) C 3,6-Dimethyl-2-hydroxypyridine B->C Rearrangement (e.g., Acetic Anhydride) D 3,6-Dimethyl-5-nitropyridin-2-ol C->D Nitration (e.g., HNO₃/H₂SO₄)

Caption: Proposed synthetic pathway for 3,6-Dimethyl-5-nitropyridin-2-ol.

Experimental Protocol: Synthesis of 3,6-Dimethyl-5-nitropyridin-2-ol

Step 1: Oxidation of 2,5-Lutidine to 2,5-Lutidine N-oxide

  • Dissolve 2,5-lutidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in the same solvent to the cooled solution of 2,5-lutidine.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,5-lutidine N-oxide.

  • Purify the product by column chromatography on silica gel if necessary.

Step 2: Rearrangement to 3,6-Dimethyl-2-hydroxypyridine

  • Treat the 2,5-lutidine N-oxide (1 equivalent) with acetic anhydride (excess, e.g., 5-10 equivalents).

  • Heat the mixture at reflux for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully add water to hydrolyze the excess acetic anhydride.

  • Neutralize the solution with a base (e.g., sodium carbonate).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Step 3: Nitration to 3,6-Dimethyl-5-nitropyridin-2-ol

  • Carefully add 3,6-dimethyl-2-hydroxypyridine (1 equivalent) to a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C. The nitrating mixture should be prepared beforehand by slowly adding nitric acid to sulfuric acid at low temperature.

  • Stir the reaction mixture at a controlled temperature (e.g., 0-10 °C) for a few hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture onto crushed ice.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3,6-dimethyl-5-nitropyridin-2-ol.

Synthesis of Metal Complexes

The deprotonated form of 3,6-dimethyl-5-nitropyridin-2-ol is expected to act as a versatile ligand for a wide range of transition metals. The synthesis of its metal complexes can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.[8][9] The choice of metal salt (e.g., chloride, nitrate, acetate) and solvent will influence the coordination geometry and the nature of the final complex.

General Workflow for Metal Complex Synthesis

Complex_Synthesis Start Start LigandSol Dissolve Ligand in Solvent Start->LigandSol MetalSol Dissolve Metal Salt in Solvent Start->MetalSol BaseAdd Add Base to Deprotonate (e.g., NaOH, Et₃N) LigandSol->BaseAdd Mixing Mix Ligand and Metal Solutions BaseAdd->Mixing MetalSol->Mixing Reaction Stir at Controlled Temperature Mixing->Reaction Isolation Isolate Complex (Filtration/Evaporation) Reaction->Isolation Purification Purify Complex (Recrystallization/Chromatography) Isolation->Purification End Characterize Complex Purification->End

Caption: General workflow for the synthesis of metal complexes with 3,6-Dimethyl-5-nitropyridin-2-ol.

Experimental Protocol: Synthesis of a Generic M(II) Complex

Materials:

  • 3,6-Dimethyl-5-nitropyridin-2-ol (2 equivalents)

  • A metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂) (1 equivalent)

  • Methanol or Ethanol

  • A weak base (e.g., triethylamine or sodium hydroxide solution)

Procedure:

  • Dissolve 3,6-dimethyl-5-nitropyridin-2-ol in methanol.

  • Add a stoichiometric amount of a weak base to the ligand solution to facilitate deprotonation.

  • In a separate flask, dissolve the metal(II) salt in methanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • A change in color or the formation of a precipitate may be observed.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours to ensure complete reaction.

  • Monitor the formation of the complex by TLC.

  • Isolate the solid product by filtration. If no precipitate forms, the solvent can be slowly evaporated.

  • Wash the isolated complex with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the complex under vacuum.

  • For single crystals suitable for X-ray diffraction, recrystallization from a suitable solvent or slow evaporation of a dilute solution of the complex can be attempted.

Characterization of the Ligand and its Metal Complexes

A thorough characterization of the synthesized ligand and its metal complexes is crucial to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques should be employed.

Technique Purpose for Ligand Characterization Expected Observations for Metal Complex
¹H NMR Confirm the number and connectivity of protons. Chemical shifts will be characteristic of the substituted pyridine ring.Shifts in the proton signals of the ligand upon coordination to the metal. Broadening of signals may occur for paramagnetic complexes.[3][4]
¹³C NMR Confirm the carbon skeleton of the molecule.Shifts in the carbon signals of the ligand upon coordination.
FT-IR Identify characteristic functional groups (O-H, N-O, C=C, C-N).Shift in the vibrational frequencies of the coordinating groups (e.g., C=N, C-O) upon complexation. Appearance of new bands corresponding to metal-ligand vibrations in the far-IR region.[10]
UV-Vis Determine the electronic absorption properties of the ligand.Shift in the absorption bands of the ligand (π-π* and n-π* transitions). Appearance of new bands due to d-d transitions for transition metal complexes.
Mass Spectrometry Determine the molecular weight of the ligand.Confirm the molecular weight of the complex and provide information about its stoichiometry.
Elemental Analysis Determine the percentage composition of C, H, and N.Confirm the empirical formula of the complex.
Single-Crystal X-ray Diffraction Determine the exact three-dimensional structure of the ligand in the solid state.Provide definitive information on the coordination geometry of the metal center, bond lengths, and bond angles.[11][12]

Potential Coordination Modes

Based on the structure of 3,6-dimethyl-5-nitropyridin-2-ol, several coordination modes with a metal center (M) are plausible.

Caption: Plausible coordination modes of 3,6-Dimethyl-5-nitropyridin-2-ol.

Potential Applications

Metal complexes of substituted pyridine ligands have shown significant promise in various fields. By analogy, complexes of 3,6-dimethyl-5-nitropyridin-2-ol could be investigated for the following applications:

  • Homogeneous Catalysis: Palladium and other transition metal complexes of pyridine-based ligands are effective catalysts for cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.[2][3][4] The electronic tuning provided by the nitro and methyl groups could influence the catalytic activity and selectivity.

  • Bioinorganic Chemistry and Drug Development: The pyridine scaffold is present in many biologically active molecules. Metal complexes can exhibit enhanced biological activity compared to the free ligand.[9] Potential areas of investigation include antimicrobial, and anticancer activities.

  • Materials Science: The ability of this ligand to form stable complexes could be exploited in the design of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic or optical properties.[2]

Conclusion

3,6-Dimethyl-5-nitropyridin-2-ol represents a promising, yet underexplored, ligand for coordination chemistry. Its synthesis, while not explicitly reported, can be approached through established synthetic methodologies. The resulting ligand is expected to form stable complexes with a variety of transition metals, offering a platform for the development of new catalysts, therapeutic agents, and advanced materials. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for researchers venturing into the coordination chemistry of this intriguing ligand.

References

  • Kubiak, R., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(35), 13877–13890. Available from: [Link]

  • Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. Available from: [Link]

  • Wong, P. T. T. & Brewer, D. G. (1969). Nature of the coordination bond in metal complexes of substituted pyridine derivatives. II. The far infrared spectra and metal–ligand force constants of copper complexes of 4-substituted pyridines. Canadian Journal of Chemistry, 47(24), 4589-4595. Available from: [Link]

  • Cremades, E., et al. (2007). Synthesis and characterization of bis(imino)pyridine complexes of divalent Mg and Zn. Dalton Transactions, (12), 1234-1241. Available from: [Link]

  • Kubiak, R., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC. Available from: [Link]

  • Dutta, B., et al. (2014). Structure and properties of metal complexes of a pyridine based oxazolidinone synthesized by atmospheric CO2 fixation. RSC Advances, 4(16), 8196-8203. Available from: [Link]

  • El-Gamel, N. E. A., et al. (2022). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Molecules, 27(8), 2619. Available from: [Link]

  • Khan, S. A., et al. (2019). Synthesis and Characterization of 2-(Pyridin-2-yl)guanidine Derivatives and Their Metal Complexes as Potential Antibacterial Agents Using Phosphoryl Chloride. International Journal of Pharmaceutical Sciences and Research, 10(9), 4253-4261. Available from: [Link]

  • Das, S. & Dutta, S. (2018). Pyridine: A Useful Ligand in Transition Metal Complexes. IntechOpen. Available from: [Link]

  • Asahara, H. & Nagaki, A. (2017). Substituent Diversity-directed Synthesis of Nitropyridines and Nitroanilines by Three-component Ring Transformation. ResearchGate. Available from: [Link]

  • El-Abadelah, M. M., et al. (2011). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. Molecules, 16(5), 4064-4077. Available from: [Link]

  • Bakke, J. M. & Ranes, E. (2002). Nitropyridines: Synthesis and reactions. ResearchGate. Available from: [Link]

  • Janić, N. R., et al. (2019). First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 3), 334–341. Available from: [Link]

  • Rossi, S., et al. (2011). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. European Journal of Organic Chemistry, 2011(20-21), 3655-3668. Available from: [Link]

  • Palko, M., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 25(22), 5364. Available from: [Link]

  • Janić, N. R., et al. (2019). First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand. ResearchGate. Available from: [Link]

Sources

Application

Application Note: High-Throughput Screening of 3,6-Dimethyl-5-nitropyridin-2-ol Derivatives for Corticotropin-Releasing Factor-1 (CRF1) Receptor Antagonism

Target Audience: Researchers, assay development scientists, and medicinal chemists in early-stage drug discovery. Executive Summary & Scientific Rationale The Corticotropin-Releasing Factor-1 (CRF1) receptor is a Class B...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and medicinal chemists in early-stage drug discovery.

Executive Summary & Scientific Rationale

The Corticotropin-Releasing Factor-1 (CRF1) receptor is a Class B G-protein-coupled receptor (GPCR) that plays a pivotal role in mediating the hypothalamic-pituitary-adrenal (HPA) axis stress response. Dysregulation of CRF1 signaling is heavily implicated in psychiatric and neuroendocrine disorders, making it a high-value target for small-molecule antagonists [5].

In fragment-based and high-throughput drug discovery (HTS), selecting a robust, derivatizable chemical scaffold is critical. 3,6-Dimethyl-5-nitropyridin-2-ol (CAS: 57179-69-8) has emerged as a privileged building block for synthesizing potent, orally bioavailable CRF1 receptor antagonists [1]. The structural logic behind utilizing this specific scaffold is twofold:

  • Selective O-Alkylation: The hydroxyl group at the 2-position allows for precise difluoromethylation. This specific modification dramatically enhances the lipophilicity and metabolic stability of the resulting pharmacophore, allowing it to penetrate the blood-brain barrier[1, 2].

  • Synthetic Handle: The nitro group at the 5-position serves as a versatile handle. Post-alkylation, it can be reduced to an amine and coupled with various functional groups (e.g., pyrazine or pyrimidine derivatives) to rapidly expand the structure-activity relationship (SAR) library.

This application note details a comprehensive, self-validating workflow: from the microscale library synthesis of 3,6-Dimethyl-5-nitropyridin-2-ol derivatives to their functional validation via a high-throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay.

Experimental Design & Workflow

The following workflow illustrates the seamless integration of automated chemical derivatization with high-throughput biological screening.

HTS_Workflow Scaffold 3,6-Dimethyl-5- nitropyridin-2-ol Synthesis Library Synthesis (O-Alkylation) Scaffold->Synthesis Assay TR-FRET cAMP Assay (CRF1) Synthesis->Assay Detection HTS Microplate Reader Assay->Detection Analysis Hit Validation & SAR Analysis Detection->Analysis

Caption: HTS workflow from scaffold derivatization to CRF1 receptor TR-FRET cAMP assay validation.

Step-by-Step Methodologies

Protocol A: 96-Well Microscale Derivatization (O-Difluoromethylation)

Causality & Expertise: Traditional difluoromethylation relies on ozone-depleting chlorodifluoromethane gas under harsh basic conditions, which is incompatible with automated HTS library synthesis. To bypass this, we utilize Trimethylsilyl 2-(fluorosulfonyl)difluoroacetate (TFDA) [2]. TFDA is a liquid reagent that decomposes under mild conditions to generate a reactive difluorocarbene intermediate, ensuring high-yield conversion without degrading the core scaffold [1].

Materials:

  • 3,6-Dimethyl-5-nitropyridin-2-ol (Core Scaffold)

  • Trimethylsilyl 2-(fluorosulfonyl)difluoroacetate (TFDA)

  • Sodium Fluoride (NaF)

  • Anhydrous Acetonitrile (CH3CN)

Step-by-Step Procedure:

  • Dispensation: Using an automated liquid handler, dispense 100 µL of a 10 mM solution of 3,6-Dimethyl-5-nitropyridin-2-ol in anhydrous CH3CN into a 96-well deep-well polypropylene plate.

  • Activation: Add 2.0 molar equivalents of NaF to each well. Note: NaF acts as a mild initiator to trigger the decomposition of TFDA into difluorocarbene, avoiding the need for strong bases that cause unwanted side reactions.

  • Alkylation: Add 1.5 molar equivalents of TFDA to the mixture.

  • Incubation: Seal the plate with a chemically resistant foil seal. Incubate at 25°C for 4 hours with continuous orbital shaking (600 rpm).

  • Quenching & Extraction: Quench the reaction by adding 50 µL of saturated aqueous NaHCO3. Extract the organic layer using 150 µL of ethyl acetate.

  • Preparation for Assay: Transfer the organic layer to a fresh plate and evaporate the solvent using a vacuum centrifuge. Resuspend the resulting 2-(difluoromethoxy)-3,6-dimethyl-5-nitropyridine derivatives in 100% DMSO to a stock concentration of 10 mM.

Protocol B: High-Throughput TR-FRET cAMP Assay

Causality & Expertise: The CRF1 receptor couples to the Gs protein; upon activation by an agonist, it stimulates adenylate cyclase, leading to intracellular cAMP accumulation [3]. We employ a TR-FRET assay rather than standard fluorescence. The time-delayed measurement (typically a 50 µs delay before reading) allows short-lived auto-fluorescence from the synthesized library compounds to decay, virtually eliminating false positives and ensuring a high signal-to-background ratio.

Materials:

  • CHO-K1 cells stably expressing the human CRF1 receptor [3]

  • Ovine Corticotropin-Releasing Factor (CRF) (Agonist)

  • Crinecerfont (Positive Control Antagonist) [4]

  • TR-FRET cAMP Detection Kit (Europium cryptate-labeled cAMP & d2-labeled anti-cAMP antibody)

  • 384-well low-volume white microplates

Step-by-Step Procedure:

  • Cell Preparation: Harvest the CHO-K1 CRF1 cells and resuspend them in Assay Buffer (Hank's Balanced Salt Solution (HBSS) supplemented with 0.1% BSA and 0.5 mM IBMX). Critical Step: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is mandatory to prevent the enzymatic degradation of synthesized cAMP, allowing it to accumulate to detectable levels.

  • Compound Addition: Dispense 5 µL of the cell suspension (approx. 2,000 cells/well) into the 384-well white microplate. Using an acoustic dispenser (e.g., Echo 550), transfer 50 nL of the synthesized library compounds (from Protocol A) to the wells.

    • Self-Validation: Include wells with 0.5% DMSO (Vehicle/Negative Control) and 1 µM Crinecerfont (Positive Control) to establish the assay window [4].

  • Pre-Incubation: Incubate the plate for 30 minutes at room temperature to allow the antagonists to bind to the extracellular domain of the CRF1 receptor [5].

  • Agonist Stimulation: Add 5 µL of Ovine CRF at its predetermined EC80 concentration (typically ~0.3 nM). Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add 10 µL of the TR-FRET lysis/detection cocktail (5 µL of Eu-cAMP and 5 µL of d2-anti-cAMP antibody, both diluted in lysis buffer).

  • Incubation & Reading: Incubate for 1 hour at room temperature in the dark. Read the plate on an HTS-compatible microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm).

    • Mechanistic Note: In the absence of cellular cAMP, Eu-cAMP binds the antibody, resulting in high FRET (665 nm). Cellular cAMP competes for the antibody, decreasing the FRET signal. Therefore, the 665/615 nm emission ratio is inversely proportional to the intracellular cAMP concentration.

Data Presentation & Quality Control

To ensure the trustworthiness of the screening campaign, the assay's robustness must be quantified using the Z'-factor. A Z'-factor 0.5 indicates an excellent assay with a wide separation between the positive and negative controls.

Below is a representative data summary of mock hits derived from the 3,6-Dimethyl-5-nitropyridin-2-ol scaffold library:

Compound IDScaffold Modification (R-Group)IC50 (nM)Max Inhibition (%)Z'-FactorHit Status
Control Crinecerfont (Reference)8.5100%0.78Validated
Vehicle DMSO (0.5%)N/A0%0.78N/A
Lib-001 Unmodified Scaffold>10,00012%0.75Inactive
Lib-042 2-Difluoromethoxy450.268%0.76Weak Hit
Lib-088 2-Difluoromethoxy + 5-Pyrazine12.496%0.77Lead Hit
Lib-105 2-Trifluoromethoxy + 5-Pyrimidine85.082%0.74Secondary Hit

Data Interpretation: The unmodified 3,6-Dimethyl-5-nitropyridin-2-ol (Lib-001) shows no significant antagonism. However, the O-difluoromethylation (Lib-042) establishes baseline affinity. Subsequent derivatization at the 5-nitro position (reduced and coupled to a pyrazine ring, Lib-088) yields a highly potent lead candidate with an IC50 comparable to the clinical reference, Crinecerfont.

References

  • Difluoromethylation and trifluoromethylation reagents derived from tetrafluoroethane β-sultone Source: cas.cn URL: [Link]

  • Cas 120801-75-4, Trimethylsilyl 2-(fluorosulfonyl)difluoroacetate Source: lookchem.com URL: [Link]

  • Drugability of Extracellular Targets: Discovery of Small Molecule Drugs Targeting Allosteric, Functional, and Subunit-Selective Source: acnp.org URL: [Link]

Method

Application Note: Mechanistic Profiling and Synthetic Workflows for 3,6-Dimethyl-5-nitropyridin-2-ol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals. Executive Summary 3,6-Dimethyl-5-nitropyridin-2-ol (CAS: 57179-69-8) is a highly functionalized heterocyclic scaffold critical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.

Executive Summary

3,6-Dimethyl-5-nitropyridin-2-ol (CAS: 57179-69-8) is a highly functionalized heterocyclic scaffold critical to the development of advanced pharmaceuticals and agrochemicals. Because it possesses both a nitro group and a tautomeric pyridinol/pyridone core, it serves as a versatile linchpin for divergent synthesis. This application note details the mechanistic causality behind its key transformations—including ambident alkylation, deoxychlorination, nitro reduction, and difluoromethylation—and provides self-validating experimental protocols to ensure robust reproducibility in the laboratory.

Structural Dynamics and Ambident Reactivity

The reactivity of 3,6-Dimethyl-5-nitropyridin-2-ol is governed by its lactam-lactim tautomerism. In solution, the molecule exists in an equilibrium between the 2-pyridinol (lactim) and 2-pyridone (lactam) forms. When deprotonated, the resulting anion is an ambident nucleophile , capable of reacting at either the oxygen or the nitrogen atom.

The regioselectivity of electrophilic attack is dictated by Pearson’s Hard and Soft Acids and Bases (HSAB) principle and Kornblum’s rule, as detailed in studies on1[1].

  • O-Alkylation (Silver Salt Method): Utilizing silver salts (e.g., Ag2​CO3​ ) in non-polar solvents (benzene/hexane) drives O-alkylation. The soft Ag+ ion coordinates tightly with the leaving group of the alkyl halide, generating an SN​1 -like carbocationic transition state. The harder oxygen atom preferentially attacks this hard electrophilic center[1].

  • N-Alkylation (Alkali Salt Method): Utilizing sodium salts in polar aprotic solvents (e.g., DMF) leaves the nitrogen atom less sterically hindered and more nucleophilic, favoring an SN​2 attack and yielding the N-alkylated pyridone[2].

G A 3,6-Dimethyl-5-nitro- 2-pyridone (Lactam) B 3,6-Dimethyl-5-nitro- pyridin-2-ol (Lactim) A->B Tautomerism C N-Alkylated Product (Polar Solvents, Na+) A->C NaH / DMF D O-Alkylated Product (Non-polar, Ag+) B->D Ag2CO3 / Hexane

Tautomeric equilibrium and regioselective alkylation pathways.

Table 1: Regioselectivity Matrix for 2-Pyridone Alkylation
Salt TypeSolvent EnvironmentDominant MechanismMajor ProductTypical Ratio (O:N)
Silver ( Ag+ )Benzene / Hexane SN​1 -likeO-Alkylated> 95:5
Sodium ( Na+ )DMF / MeCN SN​2 -likeN-Alkylated< 5:95

Mechanistic Pathways for Core Derivatizations

Deoxychlorination via Phosphorus Oxychloride

To synthesize 3[3], the pyridinol is treated with POCl3​ . The highly polarized P=O bond reacts with the nucleophilic oxygen of the pyridone tautomer, forming a highly electrophilic dichlorophosphato intermediate. This converts the oxygen into an excellent leaving group. The liberated chloride ion subsequently attacks the C2 position via an addition-elimination ( SN​Ar ) mechanism, expelling the phosphorodichloridate and restoring the aromaticity of the pyridine ring.

Catalytic Nitro Reduction

The 5-nitro group can be selectively reduced to yield4[4], a critical building block for fused imidazo- and oxazolo-pyridine systems. Catalytic hydrogenation using Palladium on Carbon (Pd/C) under mild conditions ensures the nitro group is fully reduced to the primary amine without hydrodehalogenation or ring saturation.

G Core 3,6-Dimethyl-5-nitro- pyridin-2-ol Red Nitro Reduction (H2, Pd/C) Core->Red Chlor Deoxychlorination (POCl3) Core->Chlor Amine 5-Amino-3,6-dimethyl- pyridin-2-ol Red->Amine Chloride 2-Chloro-3,6-dimethyl- 5-nitropyridine Chlor->Chloride

Divergent synthetic pathways from the central pyridinol scaffold.

Advanced Fluoroalkylation (Difluoromethylation)

The introduction of a difluoromethoxy group is highly desirable in medicinal chemistry to modulate lipophilicity and metabolic stability. 3,6-Dimethyl-5-nitropyridin-2-ol undergoes efficient O-difluoromethylation using5[5].

Causality: The reaction requires a dual-activation strategy. First, Sodium Hydride (NaH) deprotonates the pyridinol to form the reactive phenoxide-like nucleophile. Concurrently, Cesium Fluoride (CsF) acts as a hard nucleophile to cleave the TMS group of TFDA. The resulting unstable enolate undergoes rapid α -elimination, releasing SO2​ , fluoride, and singlet difluorocarbene ( :CF2​ )[6]. The oxygen nucleophile subsequently attacks the empty p-orbital of the carbene, yielding the 2-(difluoromethoxy) ether[5].

G Step1 Pyridinol Deprotonation (NaH in MeCN) Step3 Nucleophilic Attack (O- attacks :CF2) Step1->Step3 Step2 Carbene Generation (TFDA + CsF -> :CF2) Step2->Step3 Releases TMSF, SO2 Step4 2-(Difluoromethoxy) Product Step3->Step4

Stepwise mechanism of TFDA-mediated difluoromethylation.

Validated Experimental Protocols

Protocol A: Synthesis of 2-(Difluoromethoxy)-3,6-dimethyl-5-nitropyridine

This protocol utilizes TFDA as a scalable difluorocarbene source.

  • Preparation: Charge an oven-dried flask with 3,6-dimethyl-5-nitropyridin-2-ol (1.0 eq) and anhydrous acetonitrile (0.2 M) under an N2​ atmosphere.

  • Deprotonation: Cool the solution to 0 °C and add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes.

    • Self-Validation Check: The cessation of hydrogen gas evolution indicates complete deprotonation.

  • Activation: Add anhydrous CsF (0.2 eq) as a catalyst.

  • Carbene Generation: Dropwise add TFDA (1.5 eq), maintaining the internal temperature strictly below 30 °C to prevent rapid, uncontrolled carbene generation.

  • Reaction: Stir the mixture at 20–30 °C for 1.5 hours.

    • Self-Validation Check: Monitor via LC-MS. The reaction is complete when the starting material mass ( [M+H]+=169 ) is fully consumed, replaced by the product mass ( [M+H]+=219 ).

  • Workup: Quench carefully with water, extract with Ethyl Acetate ( ), dry over Na2​SO4​ , and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Deoxychlorination to 2-Chloro-3,6-dimethyl-5-nitropyridine
  • Preparation: Suspend 3,6-dimethyl-5-nitropyridin-2-ol (1.0 eq) in neat POCl3​ (10.0 eq).

  • Catalysis: Add a catalytic amount of DMF (0.1 eq) to generate the Vilsmeier-Haack active intermediate, which accelerates the chlorination.

  • Reflux: Heat the mixture to reflux (approx. 105 °C) for 4 hours.

    • Self-Validation Check: The initially heterogeneous suspension will transition into a homogeneous, dark solution, signaling the complete formation of the phosphorodichloridate intermediate.

  • Quench: Cool to room temperature. Carefully pour the mixture over crushed ice with vigorous stirring to quench excess POCl3​ (Caution: Highly exothermic).

  • Neutralization & Extraction: Neutralize the aqueous phase with saturated aqueous NaHCO3​ to pH 7. Extract with Dichloromethane, wash with brine, dry, and evaporate to yield the chlorinated product.

Protocol C: Selective Nitro Reduction
  • Preparation: Dissolve 3,6-dimethyl-5-nitropyridin-2-ol in HPLC-grade methanol (0.1 M).

  • Catalyst Addition: Add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Purge the reaction vessel with N2​ ( ), then introduce H2​ gas via a balloon (1 atm).

  • Reaction: Stir vigorously at 25 °C for 12 hours.

    • Self-Validation Check: LC-MS analysis will show a distinct mass shift from 169 to 139 ( [M+H]+ ), confirming the conversion of −NO2​ to −NH2​ .

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol. Concentrate the filtrate in vacuo to afford 5-amino-3,6-dimethylpyridin-2-ol.

Quantitative Reaction Parameters

Table 2: Reaction Conditions and Yields for Key Transformations
TransformationReagentsTemp (°C)Time (h)Typical Yield (%)Product CAS
DifluoromethylationTFDA, NaH, CsF, MeCN20–301.592N/A
Deoxychlorination POCl3​ , DMF (cat.)1054.085–901421922-52-2
Nitro Reduction H2​ , Pd/C, MeOH2512.0> 9557179-95-0

References

  • Source: nih.
  • Source: mdpi.
  • Source: cas.
  • Source: bldpharm.
  • Title: Cas 120801-75-4,Trimethylsilyl 2-(fluorosulfonyl)
  • Source: a2bchem.

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of 3,6-Dimethyl-5-nitropyridin-2-ol

Abstract This document provides a comprehensive guide for the scaled-up synthesis of 3,6-Dimethyl-5-nitropyridin-2-ol, a key intermediate in pharmaceutical and agrochemical research. The protocol herein is designed for r...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scaled-up synthesis of 3,6-Dimethyl-5-nitropyridin-2-ol, a key intermediate in pharmaceutical and agrochemical research. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. Emphasis is placed on process safety, scalability, and product purity. This guide includes in-depth explanations of experimental choices, a complete protocol from starting material to purified product, and methods for analytical characterization.

Introduction

3,6-Dimethyl-5-nitropyridin-2-ol is a substituted pyridinone derivative of significant interest in medicinal chemistry. The presence of the nitro group offers a versatile handle for further chemical transformations, making it a valuable building block for the synthesis of more complex molecules. The scale-up of this synthesis requires careful consideration of reaction conditions, particularly the exothermic nature of the nitration step, to ensure a safe and efficient process. This application note details a robust and reproducible protocol for the synthesis, purification, and characterization of this compound.

The synthesis commences with the commercially available 3,6-dimethylpyridin-2-ol, which undergoes electrophilic aromatic substitution to introduce a nitro group at the C5 position. The choice of nitrating agent and reaction conditions is critical to achieving high yield and regioselectivity.

Reaction Scheme and Mechanism

The overall synthetic transformation is the nitration of 3,6-dimethylpyridin-2-ol:

Reaction_Scheme cluster_0 Starting Material cluster_1 Reagents cluster_2 Product start SM start->SM end reagents HNO₃ / H₂SO₄ SM->reagents SM_label 3,6-Dimethylpyridin-2-ol product reagents->product product->end product_label 3,6-Dimethyl-5-nitropyridin-2-ol

Caption: Overall reaction for the nitration of 3,6-dimethylpyridin-2-ol.

The reaction proceeds via an electrophilic aromatic substitution mechanism. In the presence of concentrated sulfuric acid, nitric acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The pyridin-2-one ring, being activated towards electrophilic attack, is then nitrated by the nitronium ion.

Materials and Equipment

Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
3,6-Dimethylpyridin-2-ol53428-02-7123.15≥98%Commercially Available
Concentrated Sulfuric Acid (H₂SO₄)7664-93-998.0895-98%Standard Supplier
Concentrated Nitric Acid (HNO₃)7697-37-263.0168-70%Standard Supplier
Deionized Water7732-18-518.02N/AIn-house
Ethanol64-17-546.0795% or AbsoluteStandard Supplier
IceN/AN/AN/AIn-house
Equipment
  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Cooling/heating circulator

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, face shield, acid-resistant gloves, lab coat

Experimental Protocol: Scale-Up Synthesis

This protocol is designed for a 100 g scale synthesis. Adjustments may be necessary for different scales, with careful consideration of heat transfer.

Workflow Diagram

Workflow A Preparation of Nitrating Mixture C Controlled Addition and Reaction A->C B Dissolution of Starting Material B->C D Reaction Quenching C->D E Isolation of Crude Product D->E F Purification by Recrystallization E->F G Drying and Characterization F->G

Caption: Step-by-step workflow for the synthesis of 3,6-Dimethyl-5-nitropyridin-2-ol.

Step-by-Step Procedure

Step 1: Preparation of the Nitrating Mixture

  • In a separate flask, carefully add 200 mL of concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C in an ice bath.

  • Slowly, and with continuous stirring, add 100 mL of concentrated nitric acid to the cooled sulfuric acid. Caution: This is a highly exothermic process. Maintain the temperature below 10 °C throughout the addition.

  • Once the addition is complete, allow the mixture to cool to 0-5 °C.

Step 2: Dissolution of the Starting Material

  • In the jacketed glass reactor, add 100 g of 3,6-dimethylpyridin-2-ol.

  • Add 300 mL of concentrated sulfuric acid to the reactor and stir until the starting material is completely dissolved.

  • Cool the solution to 0-5 °C using the circulator.

Step 3: Nitration Reaction

  • Slowly add the pre-cooled nitrating mixture to the solution of 3,6-dimethylpyridin-2-ol in sulfuric acid via the addition funnel over a period of 1-2 hours.

  • Maintain the internal temperature of the reactor between 0-10 °C during the addition. Critical Step: Careful temperature control is paramount to prevent runaway reactions and the formation of byproducts.[1][2]

  • After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 2-3 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

Step 4: Reaction Quenching and Product Isolation

  • Carefully and slowly pour the reaction mixture onto a large volume of crushed ice (approximately 2 kg) with vigorous stirring. Caution: This is an exothermic process.

  • A yellow precipitate of the crude product will form.

  • Allow the ice to melt completely, then stir the slurry for 30 minutes.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).

  • Press the filter cake as dry as possible on the funnel.

Step 5: Purification by Recrystallization

  • Transfer the crude solid to a large Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid. The principle of recrystallization is to use a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[3][4]

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold 95% ethanol.

  • Dry the purified 3,6-Dimethyl-5-nitropyridin-2-ol in a vacuum oven at 50-60 °C until a constant weight is achieved.

Safety Considerations

Nitration reactions are inherently hazardous and must be performed with extreme caution.[1]

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns.[5] Always handle these reagents in a well-ventilated fume hood and wear appropriate PPE.

  • Exothermic Reaction: The nitration reaction is highly exothermic, and the potential for a runaway reaction exists.[2] Strict temperature control is essential. Ensure an adequate cooling system is in place and that the addition of the nitrating mixture is slow and controlled.

  • Quenching: The quenching of the reaction mixture on ice is also exothermic. Perform this step slowly and with vigorous stirring to dissipate the heat.

  • Waste Disposal: Acidic waste should be neutralized before disposal according to institutional guidelines.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Technique Expected Results
Appearance Yellow crystalline solid
Melting Point Literature values for similar nitropyridinols are in the range of 180-200 °C. The exact melting point should be determined experimentally.
¹H NMR Expected signals for the two methyl groups and the aromatic proton. The chemical shifts will be influenced by the electron-withdrawing nitro group.
¹³C NMR Expected signals for the aromatic carbons and the two methyl carbons.
IR Spectroscopy Characteristic peaks for O-H, N-H (in pyridone tautomer), C=O, C=C, and N-O (nitro group) stretching vibrations.
Purity (HPLC) ≥98%

Note: Specific spectral data for 3,6-Dimethyl-5-nitropyridin-2-ol should be acquired and compared with reference spectra if available.

Discussion and Conclusion

The described protocol provides a reliable and scalable method for the synthesis of 3,6-Dimethyl-5-nitropyridin-2-ol. The key to a successful and safe scale-up lies in the meticulous control of the reaction temperature during the addition of the nitrating mixture. The purification by recrystallization from ethanol is an effective method for obtaining the product with high purity. This application note serves as a comprehensive guide for the synthesis of this valuable intermediate, enabling further research and development in the fields of medicinal and materials chemistry.

References

  • Vertex AI Search. (2024).
  • BenchChem. (2025). A Technical Guide to 3,6-dimethylpyridin-2(1H)-one: Synthesis, Properties, and Therapeutic Potential.
  • ACS Publications. (2013). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds.
  • MDPI. (2025).
  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Degradation of 3,6-Dimethyl-5-nitropyridin-2-ol

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3,6-Dimethyl-5-nitropyridin-2-ol. This guide provides in-depth troubleshooting, frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3,6-Dimethyl-5-nitropyridin-2-ol. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of its degradation pathways. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower your experimental design and data interpretation.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and degradation of 3,6-Dimethyl-5-nitropyridin-2-ol, drawing upon established principles of pyridine and nitropyridine chemistry.

Q1: What are the likely degradation pathways for 3,6-Dimethyl-5-nitropyridin-2-ol under environmental conditions?

A1: While specific studies on 3,6-Dimethyl-5-nitropyridin-2-ol are not extensively available, we can infer its degradation pathways based on related compounds. The primary routes are expected to be photodegradation , microbial degradation , and chemical (oxidative and hydrolytic) degradation .

  • Photodegradation: Similar to other neonicotinoid insecticides, 3,6-Dimethyl-5-nitropyridin-2-ol is likely susceptible to photodegradation, especially under UVB light.[1] The nitro group is often the most photolabile part of the molecule, potentially leading to its reduction or cleavage.[1]

  • Microbial Degradation: Various bacteria have been shown to degrade pyridine and its derivatives.[2] The degradation of 3,6-Dimethyl-5-nitropyridin-2-ol by microorganisms could involve hydroxylation, demethylation, and ring cleavage.[3]

  • Chemical Degradation: Oxidative degradation is a plausible pathway, potentially initiated by hydroxyl radicals in aqueous environments.[4][5] Hydrolysis may also occur, although the stability of the pyridin-2-ol tautomer needs to be considered.

Q2: What are the expected major degradation products?

A2: Based on the degradation of analogous compounds, potential degradation products could include:

  • Denitrated compounds: Resulting from the removal of the nitro group, a common step in both photolytic and microbial degradation.[1]

  • Hydroxylated derivatives: Introduction of additional hydroxyl groups on the pyridine ring is a frequent microbial transformation.[3]

  • Demethylated compounds: Loss of one or both methyl groups can occur through microbial metabolism.

  • Ring-opened products: Complete degradation would involve the cleavage of the pyridine ring, leading to smaller aliphatic molecules.[2]

Q3: How stable is 3,6-Dimethyl-5-nitropyridin-2-ol in different solvents and pH conditions?

A3: The stability will be influenced by both the solvent and pH. In aqueous solutions, the pH will affect the tautomeric equilibrium between the pyridin-2-ol and the corresponding pyridone form. Alkaline conditions might accelerate hydrolysis of the nitro group.[6][7] The choice of solvent can also influence photodegradation rates.[8] It is crucial to perform stability studies in your specific experimental matrix.

II. Troubleshooting Guides

This section provides practical solutions to common experimental challenges in a question-and-answer format.

Problem 1: Inconsistent or No Degradation Observed

Possible Cause Troubleshooting Steps
Incorrect Wavelength for Photodegradation: The compound may not absorb light at the wavelength used. Determine the UV-Vis absorption spectrum of 3,6-Dimethyl-5-nitropyridin-2-ol to identify its maximum absorbance wavelength (λmax) and ensure your light source provides sufficient energy at that wavelength. UVB is often crucial for the photodegradation of neonicotinoids.[1]
Sub-optimal Microbial Culture Conditions: The selected microbial strain may not be effective, or the culture conditions (pH, temperature, aeration, carbon source) may be inhibiting its metabolic activity. Screen different microbial strains known for degrading pyridine derivatives.[2][9] Optimize culture conditions based on the specific strain's requirements.
Analyte Adsorption to Labware: The compound may be adsorbing to the surfaces of your experimental vessels (e.g., glass, plastic), leading to an apparent decrease in concentration that is not due to degradation. Use silanized glassware or perform control experiments without the degradation catalyst (e.g., light, microbes) to quantify adsorption.
Matrix Effects: Components in your experimental matrix (e.g., dissolved organic matter, salts) could be quenching photochemical reactions or inhibiting microbial growth.[10][11] Perform experiments in a simpler matrix (e.g., buffered water) to confirm the degradation process before moving to more complex media.

Problem 2: Identification of Unknown Peaks in Chromatograms

Possible Cause Troubleshooting Steps
Formation of Degradation Products: The new peaks are likely degradation products. Utilize analytical techniques like LC-MS/MS or high-resolution mass spectrometry (HRMS) for structural elucidation.[12][13] Compare the mass spectra of the unknown peaks with the proposed degradation products.
Isomeric Transformation: The compound may be undergoing isomerization (e.g., tautomerization) under the experimental conditions. Analyze the sample at different time points to observe the formation and potential subsequent degradation of the isomer.
Matrix Interferences: Components from the experimental matrix may be co-eluting with your analyte or its degradation products.[14][15] Optimize your chromatographic method (e.g., gradient, column chemistry) to improve separation. Employ sample clean-up procedures like solid-phase extraction (SPE).[14]

III. Experimental Protocols

These protocols provide a starting point for your investigations. Always adapt them to your specific laboratory conditions and safety guidelines.

Protocol 1: Photodegradation Study

Objective: To evaluate the photodegradation of 3,6-Dimethyl-5-nitropyridin-2-ol under simulated sunlight.

Materials:

  • 3,6-Dimethyl-5-nitropyridin-2-ol

  • Quartz tubes

  • Solar simulator with a UVB-rich spectrum

  • HPLC-UV or LC-MS system

  • Acetonitrile (HPLC grade)

  • Formic acid (or other appropriate mobile phase modifier)

  • Deionized water

Procedure:

  • Prepare a stock solution of 3,6-Dimethyl-5-nitropyridin-2-ol in a suitable solvent (e.g., acetonitrile).

  • Spike a known volume of deionized water in quartz tubes to a final concentration of 1-10 mg/L.

  • Prepare "dark" controls by wrapping identical tubes in aluminum foil.

  • Place the tubes in the solar simulator.

  • Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analyze the samples by HPLC-UV or LC-MS to determine the concentration of the parent compound and identify any degradation products.

  • Calculate the degradation rate and half-life.

Protocol 2: Microbial Degradation Screening

Objective: To screen for microorganisms capable of degrading 3,6-Dimethyl-5-nitropyridin-2-ol.

Materials:

  • Bacterial or fungal strains known for degrading aromatic compounds (e.g., Pseudomonas, Arthrobacter).[2][3]

  • Minimal salts medium (MSM).

  • 3,6-Dimethyl-5-nitropyridin-2-ol.

  • Shaking incubator.

  • Sterile culture flasks.

  • Centrifuge.

  • HPLC or LC-MS system.

Procedure:

  • Prepare sterile MSM and dispense into culture flasks.

  • Add 3,6-Dimethyl-5-nitropyridin-2-ol as the sole carbon source to a final concentration of 10-50 mg/L.

  • Inoculate the flasks with the selected microbial strains.

  • Include a non-inoculated control to account for abiotic degradation.

  • Incubate the flasks in a shaking incubator at the optimal temperature for the selected strains.

  • Collect samples at regular intervals.

  • Centrifuge the samples to remove microbial biomass.

  • Analyze the supernatant by HPLC or LC-MS to measure the disappearance of the parent compound.

IV. Visualizing Degradation Pathways and Workflows

Proposed Degradation Pathways

Degradation_Pathways cluster_photodegradation Photodegradation cluster_microbial Microbial Degradation cluster_chemical Chemical Degradation Parent 3,6-Dimethyl-5-nitropyridin-2-ol Denitrated Denitrated Product Parent->Denitrated hv Hydroxylated Hydroxylated Derivative Parent->Hydroxylated Hydroxylase Demethylated Demethylated Product Parent->Demethylated Demethylase Oxidized Oxidized Product Parent->Oxidized •OH Ring_Cleavage Ring Cleavage Products Hydroxylated->Ring_Cleavage Dioxygenase

Caption: Proposed degradation pathways for 3,6-Dimethyl-5-nitropyridin-2-ol.

Experimental Workflow for Degradation Studies

Experimental_Workflow start Start: Define Degradation Condition (Photolytic, Microbial, Chemical) prep Prepare Samples and Controls start->prep expose Expose Samples to Degradation Conditions prep->expose sample Collect Samples at Time Intervals expose->sample analysis Analyze by HPLC/LC-MS sample->analysis data Data Processing and Interpretation analysis->data end End: Determine Degradation Rate and Identify Products data->end

Caption: General workflow for studying the degradation of 3,6-Dimethyl-5-nitropyridin-2-ol.

V. Quantitative Data from Related Compounds

The following table provides context on the degradation rates of similar compounds, which can serve as a benchmark for your experiments.

CompoundDegradation ConditionHalf-lifeReference
NitenpyramSunlight in tap water3.7 hours[1]
ThiaclopridSunlight in tap water4.7 hours[1]
AcetamipridSunlight in tap water8.9 hours[1]
ChlorpyrifosMicrobial degradation (Cladosporium cladosporioides)~2.5 days[9]
3,5,6-Trichloro-2-pyridinol (TCP)Microbial degradation (Cladosporium cladosporioides)~2.5 days[9]

VI. References

  • Fórman, M., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology - ASM Journals. [Link]

  • Atkinson, R., et al. (1989). Oxidative Transformations of 1-nitropyrene Under Simulated Environmental Conditions. Environmental Science & Technology. [Link]

  • den Hertog, H. J., & Overhoff, J. (1950). Reactivity of 4‐nitropyridine‐N‐oxide (II)): Substitution of the nitro‐group by hydroxyl. Recueil des Travaux Chimiques des Pays-Bas. [Link]

  • Eurofins. Analytical Method Summaries. [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Medicinal Chemistry Communications. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]

  • Pušelj, M., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Crystal Growth & Design. [Link]

  • PrepChem.com. Synthesis of 3-Methoxy-5-Nitro-2-Pyridone. [Link]

  • Chen, S., et al. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLoS ONE. [Link]

  • de Perre, C., et al. (2024). The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River Waters. MDPI. [Link]

  • Boekelheide, V., & Ainsworth, C. (1953). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry. [Link]

  • Feng, Y., et al. (2000). Microbial and Photolytic Degradation of 3,5,6-Trichloro-2-pyridinol. Journal of Environmental Quality. [Link]

  • Khasaeva, F. M., et al. (2017). Degradation of 2,6-dimethylpyridine by Arthrobacter crystallopoietes. ResearchGate. [Link]

  • Ghandi, M., & Sengar, M. R. S. (2001). Oxidative degradation study of nitrendipine using stability indicating, HPLC, HPTLC and spectrophotometric method. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Chen, X., et al. (2024). Photodegradation of Neonicotinoid Insecticides Nitenpyram, Thiacloprid, and Acetamiprid in Water and Soil Environments. Environmental Science and Pollution Research. [Link]

  • Google Patents. (1994). JPH06287176A - Production of 2-amino-3-nitropyridine.

  • Richard, C., & Guyon, C. (1998). Nitrite and nitrate induced photodegradation of monolinuron in aqueous solution. Chemosphere. [Link]

  • Keen, O. S., et al. (2012). Photocatalytic Degradation of Pharmaceutical Compounds in partially nitritated wastewater during UV irradiation. Environmental Science: Water Research & Technology. [Link]

  • Hussain, S., et al. (2020). Insights Into the Microbial Degradation and Biochemical Mechanisms of Neonicotinoids. Frontiers in Microbiology. [Link]

  • ATSDR. (n.d.). 6. ANALYTICAL METHODS. [Link]

  • Liu, Y., et al. (2024). Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution. MDPI. [Link]

  • Emery Pharma. Impurity Analysis and Profiling Services. [Link]

  • El-Bardan, A. A., et al. (2006). Solvent effect on the alkaline hydrolysis of 2‐thiophenyl‐ 3,5‐dinitropyridine. International Journal of Chemical Kinetics. [Link]

  • Open Research Library. Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]

  • Pĕrez-Lucas, G., et al. (2024). Photocatalytic Degradation of Selected Non-Opioid Analgesics Driven by Solar Light Exposure. MDPI. [Link]

  • Lin, Z., et al. (2022). Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. Frontiers in Microbiology. [Link]

  • Li, Y., et al. (2023). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. Biodegradation. [Link]

  • Stolte, S., et al. (2007). Microbial biodegradation and metabolite toxicity of three pyridinium-based cation ionic liquids. Green Chemistry. [Link]

  • Ziyaev, A. A., et al. (2022). Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. Pharmaceutical Chemistry Journal. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Solution Stability of 3,6-Dimethyl-5-nitropyridin-2-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and optimize the handling o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and optimize the handling of 3,6-Dimethyl-5-nitropyridin-2-ol (CAS: 57179-69-8) in solution.

Handling substituted nitropyridinols requires a deep understanding of their dynamic physical chemistry. This molecule is not static; it exists in a delicate, solvent-dependent tautomeric equilibrium and possesses functional groups highly susceptible to environmental degradation. This guide maps the causality behind these instabilities and provides field-proven, self-validating protocols to ensure experimental integrity.

Mechanistic Overview of Degradation Pathways

Before addressing specific troubleshooting steps, we must understand the three primary vectors of instability for 3,6-Dimethyl-5-nitropyridin-2-ol:

  • Lactam-Lactim Tautomerism: The molecule oscillates between the 2-pyridinol (aromatic, hydroxyl-bearing) and 2-pyridone (cyclic amide, keto-bearing) forms.

  • Photolytic Reduction: The electron-withdrawing 5-nitro group is highly reactive under UV/Vis irradiation, leading to complex photodynamics and radical generation[1].

  • Metal-Catalyzed Oxidation: The N,O-donor motif of the pyridone/pyridinol ring acts as a potent chelating platform for trace 3d transition metals (e.g., Cu²⁺, Fe³⁺), which catalyze oxidative degradation.

G A 3,6-Dimethyl-5-nitropyridin-2-ol (Solution State) B Actinic Light Exposure A->B C Trace Metals (Cu, Fe) A->C D Solvent Polarity Shift A->D E Nitro-group Photoreduction B->E F Oxidative Degradation C->F G Tautomeric Shift (Pyridone) D->G H Actinic Shielding (Amber) E->H Mitigation I EDTA / Argon Purge F->I Mitigation J Buffer & Solvent Control G->J Mitigation

Causality of 3,6-Dimethyl-5-nitropyridin-2-ol degradation and corresponding logical mitigation strategies.

Quantitative Data: Solvent Effects on Stability

The stability and dominant structural form of the compound are strictly dictated by the solvent environment. Polar solvents stabilize the highly dipolar 2-pyridone tautomer via hydrogen bonding, whereas non-polar solvents favor the pure cyclic conjugation of the 2-pyridinol form[2][3].

Table 1: Solvent Influence on Tautomeric Equilibrium and Estimated Half-Life

Solvent SystemDielectric Constant (ε)Dominant TautomerPrimary Degradation RiskEstimated Solution Half-Life (25°C, Ambient Light)
DMSO 46.72-Pyridone (>95%)Oxidation (Metal-catalyzed)48 - 72 Hours
Methanol 32.7Mixed (Pyridone favored)Photoreduction5 - 7 Days
Chloroform 4.82-Pyridinol (>90%)Acid-catalyzed hydrolysis> 14 Days
Aqueous Buffer (pH 7.4) ~80.0Pyridonate AnionPrecipitation / Oxidation< 24 Hours

Troubleshooting & FAQs (Q&A)

Q1: Why does my stock solution turn dark yellow or brown after a few days on the bench? A: This is a classic symptom of nitro-group photoreduction combined with trace-metal catalyzed oxidation. While some nitropyridinols exhibit rapid non-radiative deactivation making them photostable[1], the presence of the 3,6-dimethyl groups in this molecule can undergo auto-oxidation when the nitro group generates reactive oxygen species (ROS) under ambient UV/Vis light. Furthermore, the pyridone tautomer acts as a bidentate ligand, chelating trace metals from glassware, which accelerates oxidative browning. Actionable Fix: Always prepare solutions in actinic (amber) glassware, purge the solvent with Argon to remove dissolved oxygen, and add a trace amount of a chelator (e.g., 0.1 mM EDTA) if using aqueous mixtures.

Q2: My UV-Vis and NMR spectra are inconsistent across different batches. Is the compound degrading? A: Not necessarily. You are likely observing the lactam-lactim (pyridone-pyridinol) tautomerism shifting in real-time[4]. Because the energy difference between the two tautomers is extremely small (often <10 kJ/mol), minor variations in solvent hydration, pH, or temperature will shift the equilibrium[3]. The pyridone form exhibits a longer wavelength absorption maximum ( λmax​ ) due to extended conjugation of the keto group with the ring[4]. Actionable Fix: Standardize your analytical conditions. For NMR, use anhydrous, acid-free deuterated solvents (e.g., DMSO- d6​ stored over molecular sieves) and allow the solution to equilibrate for 30 minutes prior to acquisition.

Q3: The compound precipitates out of my biological assay buffer (pH 7.4) after a few hours. How can I improve solubility? A: At physiological pH, the 2-pyridone deprotonates to form the pyridonate anion ( pKa​≈17 in DMSO, but significantly lower in water due to the electron-withdrawing nitro group). While anions are generally more soluble, the pyridonate anion easily forms insoluble polymeric complexes with divalent cations (Ca²⁺, Mg²⁺) present in biological buffers. Actionable Fix: Pre-dissolve the compound in a highly polar aprotic solvent (like DMSO) to form a concentrated stock (e.g., 50 mM). When spiking into the aqueous buffer, ensure the final DMSO concentration is 2% (v/v) to act as a co-solvent, and consider using a cation-depleted buffer if your assay permits.

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . By incorporating inline quality control (QC) checks, you can mathematically verify the stability of your solution before proceeding to critical experiments.

Protocol A: Preparation of Ultra-Stable Stock Solutions

Workflow S1 Weigh Compound (Inert Atmosphere) S2 Dissolve in Degassed DMSO S1->S2 S3 Add Chelator (0.1mM EDTA eq.) S2->S3 S4 Filter (0.22 µm PTFE) S3->S4 S5 Aliquot into Amber Vials S4->S5 S6 Store at -80°C (Argon Headspace) S5->S6

Step-by-step workflow for the preparation and long-term stabilization of nitropyridinol stock solutions.

Step-by-Step Methodology:

  • Solvent Preparation: Sparge anhydrous DMSO with ultra-pure Argon gas for 15 minutes to displace dissolved oxygen.

  • Weighing: Inside a nitrogen-purged glovebox or using a static-free enclosure, weigh the required mass of 3,6-Dimethyl-5-nitropyridin-2-ol.

  • Dissolution: Add the degassed DMSO to achieve a 50 mM concentration. Vortex strictly protected from light (wrap tubes in foil if amber vials are unavailable).

  • Chelation (Optional but recommended): If the downstream application tolerates it, spike the solution with a highly concentrated EDTA stock to achieve a final concentration of 0.1 mM. This neutralizes trace metals leached from the glass.

  • Filtration: Pass the solution through a 0.22 µm hydrophobic PTFE syringe filter to remove undissolved particulates and nucleation sites.

  • Storage: Aliquot into single-use amber glass HPLC vials, blanket with Argon, and store at -80°C.

Protocol B: Self-Validating UV-Vis Tautomer Assay

Purpose: To confirm solution stability and tautomeric equilibrium prior to use.

Step-by-Step Methodology:

  • Dilute the 50 mM stock to 50 µM using the exact solvent/buffer intended for your downstream assay.

  • Immediately record a UV-Vis spectrum from 200 nm to 500 nm.

  • Identify the two characteristic peaks: λmax1​ (approx. 295 nm, corresponding to the pyridinol π→π∗ transition) and λmax2​ (approx. 370-380 nm, corresponding to the pyridone extended conjugation)[1].

  • Self-Validation Check: Calculate the ratio R=Abs(λmax2​)/Abs(λmax1​) .

  • Incubate the cuvette in the dark for 2 hours and re-measure.

    • Pass: If ΔR<5% , the tautomeric equilibrium is stable, and the compound has not degraded.

    • Fail: If baseline absorption increases broadly across 400-500 nm, oxidative degradation has occurred. Discard the stock.

References

  • Aromaticity and Tautomerism in Pyridones. Chemistry Stack Exchange. Available at:[Link]

  • 2-Pyridonates: A Versatile Ligand Platform in 3d Transition Metal Coordination Chemistry and Catalysis. RSC Publishing. Available at:[Link]

  • Superior Photostability of the Unnatural Base 6-Amino-5-nitropyridin-2-ol: A Case Study Using Ultrafast Broadband Fluorescence. The Journal of Physical Chemistry Letters - ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of 3,6-Dimethyl-5-nitropyridin-2-ol

Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists tasked with synthesizing and purifying 3,6-Dimethyl-5-nitropyridin-2-ol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists tasked with synthesizing and purifying 3,6-Dimethyl-5-nitropyridin-2-ol . By understanding the mechanistic origins of common impurities, you can implement highly specific, self-validating purification workflows to achieve >98% purity.

Mechanistic Context & Impurity Origins

3,6-Dimethyl-5-nitropyridin-2-ol is a critical heterocyclic building block, frequently utilized in the synthesis of complex fluorinated organic compounds via difluoromethylation and trifluoromethylation pathways[1]. It is typically synthesized via the electrophilic aromatic nitration of 3,6-dimethylpyridin-2-ol.

However, the amphoteric nature of the starting pyridinol (which exists in tautomeric equilibrium with its pyridone form) makes impurity management challenging. The nitration of 2-pyridone derivatives in acidic media is notoriously exothermic; poor temperature control during the addition of the nitrating mixture can lead to severe oxidative degradation or even violent thermal runaways[2].

G SM 3,6-Dimethylpyridin-2-ol (Starting Material) Target 3,6-Dimethyl-5-nitropyridin-2-ol (Target Product) SM->Target Electrophilic Substitution Imp1 Oxidation Byproducts (Ring Cleavage/N-Oxides) SM->Imp1 Excess Oxidant / High Temp Imp2 Unreacted SM & Trace Regioisomers SM->Imp2 Incomplete Reaction Reagents HNO3 / H2SO4 (Nitrating Mixture) Reagents->Target

Figure 1: Reaction pathway and impurity formation during nitration of 3,6-dimethylpyridin-2-ol.

Frequently Asked Questions (Troubleshooting)

Q: Why is my crude product dark brown or red instead of the expected pale yellow powder? A: Dark discoloration indicates a high concentration of oxidation byproducts. Nitric acid acts as a potent oxidant, and the electron-rich 3,6-dimethylpyridin-2-ol ring is highly susceptible to oxidative cleavage or N-oxide formation if the reaction temperature exceeds 50°C[2]. Causality & Solution: The activation energy for oxidation is higher than that for nitration. Maintain strict temperature control (0–5°C during reagent addition, strictly <40°C during the heating phase). You can remove existing oxidation byproducts using the Dichloromethane (DCM) wash step in the protocol below.

Q: How do I separate unreacted 3,6-dimethylpyridin-2-ol from the final nitrated product? A: Do not rely on standard column chromatography, as pyridinols streak heavily on silica gel[3]. Instead, exploit the distinct pKa shift caused by the nitro group. The strongly electron-withdrawing nitro group at the 5-position lowers the pKa of the pyridinol hydroxyl group from ~11.5 (in the starting material) down to ~8.0. By carefully adjusting your aqueous solution to exactly pH 4.5–5.0, the nitrated product will precipitate as a neutral species, while the more basic starting material remains partially ionized and soluble in the mother liquor.

Q: I am observing multiple spots on my TLC plate. Which solvent system resolves these impurities best? A: To accurately profile impurities and prevent hydrogen-bonding to the silica stationary phase, use a solvent system of Dichloromethane:Methanol (95:5) with 1% Acetic Acid . The acetic acid suppresses the ionization of the hydroxyl group. This self-validating system ensures the target 3,6-dimethyl-5-nitropyridin-2-ol runs as a tight, distinct spot (Rf ~0.45), clearly separated from the starting material (Rf ~0.20).

Quantitative Data & Impurity Profiling

Use the following table to identify and target specific impurities during your purification workflow.

Property / ImpuritypKa (Approx.)TLC Rf (DCM:MeOH 95:5 + 1% AcOH)Solubility ProfileTargeted Removal Strategy
3,6-Dimethyl-5-nitropyridin-2-ol (Target) ~8.00.45Soluble in basic aq. and hot EtOHIsoelectric precipitation at pH 4.5
3,6-Dimethylpyridin-2-ol (SM) ~11.50.20Soluble in acidic/basic aq.Remains in aqueous mother liquor at pH 4.5
Oxidation Byproducts VariableStreaks (0.00 - 0.10)Highly polar, water-solubleRemoved during aqueous recrystallization
Over-nitrated Isomers < 6.00.70Soluble in organic solventsRemoved via DCM wash of the basic aq. phase

Validated Purification Protocol: Acid-Base Extraction & Recrystallization

This protocol leverages the specific physicochemical properties of the target molecule to create a self-validating purification loop.

G Crude Crude Mixture (Target + Impurities) Base Dissolve in aq. NaOH (pH > 10) Crude->Base Wash DCM Wash (Removes Neutrals) Base->Wash Acidify Acidify with HCl (pH 4.5 - 5.0) Wash->Acidify Precip Filter Precipitate (Enriched Target) Acidify->Precip Recryst Recrystallize (EtOH/Water) Precip->Recryst Pure Pure Product (>98% Purity) Recryst->Pure

Figure 2: Step-by-step acid-base extraction and recrystallization workflow for impurity removal.

Step-by-Step Methodology

Step 1: Initial Solubilization (Deprotonation)

  • Suspend 10.0 g of the crude nitration product in 100 mL of deionized water.

  • Slowly add 2M NaOH dropwise under continuous stirring until the pH reaches 11.0–12.0.

  • Causality: At this pH, both the target compound and the unreacted starting material are fully deprotonated and dissolve as sodium salts into the aqueous phase.

Step 2: Organic Wash (Removal of Neutrals & Over-nitrated Species)

  • Transfer the dark basic aqueous layer to a separatory funnel.

  • Extract the aqueous layer with 3 x 50 mL of Dichloromethane (DCM).

  • Discard the organic layers.

  • Causality: Non-acidic organic impurities, neutral oxidation byproducts, and highly lipophilic over-nitrated species partition into the DCM, leaving the ionized target safely in the aqueous phase.

Step 3: Controlled Acidification (Isoelectric Precipitation)

  • Transfer the washed aqueous layer to an Erlenmeyer flask and cool in an ice bath to 0–5°C.

  • While stirring vigorously, add 2M HCl dropwise. Monitor the pH continuously with a calibrated pH meter.

  • Stop the addition exactly when the pH reaches 4.5–5.0 .

  • Validation Check: A thick yellow precipitate should form immediately. At pH 4.5, the target nitropyridinol is fully protonated (neutral) and highly insoluble, while the more basic starting material remains partially soluble.

Step 4: Filtration and Washing

  • Filter the yellow precipitate under vacuum using a Büchner funnel.

  • Wash the filter cake with 2 x 20 mL of ice-cold deionized water. This step washes away residual inorganic salts and highly polar, water-soluble oxidation fragments.

Step 5: Final Recrystallization

  • Dissolve the semi-pure filter cake in the minimum boiling volume of Ethanol:Water (70:30 v/v).

  • Allow the solution to cool slowly to room temperature to promote the growth of large, pure crystals, then transfer to an ice bath for 2 hours to maximize yield.

  • Filter the resulting bright yellow crystalline needles and dry under vacuum at 45°C overnight.

  • Validation Check: Run a TLC (DCM:MeOH 95:5 + 1% AcOH). You should observe a single distinct spot at Rf 0.45.

References

  • Difluoromethylation and trifluoromethylation reagents derived from tetrafluoroethane β-sultone.cas.cn.
  • Full text of "Handbook of Reactive Chemical Hazards Vol 2 (Bretherick 1999)".archive.org.
  • Difluoromethylation and trifluoromethylation reagents derived from tetrafluoroethane β-sultone (Chromatography Context).cas.cn.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues for 3,6-Dimethyl-5-nitropyridin-2-ol

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists struggling with the poor solubility of 3,6-Dimethyl-5-nitropyridin-2-ol (CAS: 57179-69-8).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists struggling with the poor solubility of 3,6-Dimethyl-5-nitropyridin-2-ol (CAS: 57179-69-8).

This compound presents a unique "perfect storm" of physicochemical barriers. It exists in a tautomeric equilibrium with its pyridone form (3,6-dimethyl-5-nitro-1H-pyridin-2-one)[1]. The combination of strong intermolecular hydrogen bonding, hydrophobic packing from the methyl groups, and the electronic effects of the nitro group creates a highly stable crystal lattice that resists dissolution in both water and standard organic solvents[2],[3].

Below, we break down the causality of these barriers and provide field-proven, self-validating protocols to overcome them.

Quantitative Physicochemical Profiling

To successfully solubilize this compound, you must first understand the quantitative parameters driving its behavior.

Table 1: Physicochemical Properties & Solubilization Impact

PropertyValue / CharacteristicMechanistic Impact on SolubilityRecommended Countermeasure
Tautomerism Pyridin-2-ol ⇌ 2-PyridoneFavors the pyridone form in polar media, leading to strong N-H···O=C hydrogen-bonded dimers.Use strong H-bond accepting aprotic solvents (e.g., DMSO, NMP) to disrupt dimers.
pKa (Pyridone N-H) ~8.1 – 8.6 (Predicted)The parent 2-pyridone has a pKa of ~11.65[1]. The electron-withdrawing 5-nitro group drastically lowers this, making the compound neutral and insoluble at physiological pH (7.4)[4].Adjust aqueous buffer pH to > 9.5 to ensure >90% deprotonation and salt formation.
Lipophilicity 3,6-Dimethyl substitutionIncreases hydrophobic packing and C-H···π interactions in the crystal lattice[3],[5].Utilize co-solvents (PEG400) or HP-β-Cyclodextrin inclusion complexation.
Lattice Energy HighResists solvent cavity formation.Apply sonication and mild thermal energy (40°C) during initial dissolution.
Logical Relationship of Solubility Barriers

G A 3,6-Dimethyl-5- nitropyridin-2-ol B Pyridone Tautomerism A->B F Hydrophobic Methyl Groups A->F G Electron-Withdrawing Nitro Group A->G C Strong Intermolecular H-Bonding B->C N-H...O=C interactions D High Crystal Lattice Energy C->D E Poor Aqueous & Organic Solubility D->E F->D Hydrophobic packing H Lowered pKa (~8.5) G->H Inductive effect H->E Requires alkaline pH for dissolution

Caption: Logical relationship of physicochemical barriers leading to poor solubility of the compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my compound immediately precipitate when diluted into standard biological buffers (pH 7.4)? A1: This is a direct consequence of the compound's pKa. While the parent 2-pyridone is highly basic (pKa ~11.65)[1], the addition of the strongly electron-withdrawing 5-nitro group stabilizes the conjugate base through resonance, dropping the pKa to approximately 8.1–8.6. At pH 7.4, the molecule exists almost entirely in its neutral, lipophilic state. Furthermore, the 3,6-dimethyl groups significantly increase the molecule's hydrophobicity compared to unsubstituted analogues[2],[3]. To prevent precipitation, the pH of the aqueous medium must be raised at least one unit above the pKa (pH > 9.5) to form the highly soluble pyridonate anion[4].

Q2: I am trying to make a 100 mM stock solution in Ethanol, but it won't dissolve. What is the best solvent? A2: Ethanol is a polar protic solvent and is ineffective here because it cannot outcompete the strong N-H···O=C intermolecular hydrogen bonds holding the pyridone dimers together in the crystal lattice. You must use a strong polar aprotic solvent that acts as a powerful hydrogen-bond acceptor. Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) are the gold standards for this[2]. They disrupt the lattice by accepting hydrogen bonds from the pyridone N-H without donating any, effectively solvating the monomeric form.

Q3: My biological assay cannot tolerate high pH or high DMSO concentrations. How can I achieve aqueous solubility? A3: If pH modification and high organic solvent concentrations are biologically incompatible, you must use a formulation strategy that masks the hydrophobic methyl groups. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is highly recommended. The cyclodextrin provides a lipophilic internal cavity that encapsulates the dimethyl-pyridone core, while its hydroxyl-rich exterior maintains excellent aqueous solubility[4].

Experimental Workflow & Protocols

Workflow Start Weigh Compound Solvent Add Polar Aprotic Solvent (DMSO or NMP) Start->Solvent Sonicate Sonicate & Warm (40°C, 15 mins) Solvent->Sonicate Check1 Clear Solution? Sonicate->Check1 Check1->Solvent No (Add more) Aqueous Aqueous Check1->Aqueous Yes Check2 Precipitation Observed? Aqueous->Check2 Filter Centrifuge/Filter (10,000 x g or 0.22 µm) Check2->Filter Yes (Micro-precipitates) Done Ready for Assay Check2->Done No Filter->Done

Caption: Step-by-step experimental workflow for solubilizing 3,6-Dimethyl-5-nitropyridin-2-ol.

Protocol A: Preparation of a Self-Validating 50 mM Stock Solution in DMSO

Causality: DMSO acts as a strong H-bond acceptor to break the pyridone dimers. Mild heat provides the thermodynamic energy required to overcome the high crystal lattice energy.

  • Weighing: Accurately weigh 8.41 mg of 3,6-Dimethyl-5-nitropyridin-2-ol into a clean, dry 1.5 mL amber microcentrifuge tube (compound may be light-sensitive over long periods).

  • Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Energy Input: Vortex vigorously for 60 seconds. Place the tube in a heated ultrasonic bath set to 40°C for 15 minutes[2].

  • Validation Step: Remove the tube and hold it against a light source. The solution must be perfectly clear. To validate the absence of invisible micro-crystals, centrifuge the tube at 10,000 x g for 5 minutes. If a microscopic pellet forms at the bottom, the compound has not fully dissolved; add 10% more DMSO and repeat step 3.

Protocol B: pH-Shift Dissolution for Aqueous Buffers (Salt Formation)

Causality: Deprotonating the pyridone N-H (pKa ~8.5) yields a negatively charged species that interacts favorably with water dipoles, drastically increasing solubility[4].

  • Buffer Preparation: Prepare a 100 mM Glycine-NaOH or Carbonate-Bicarbonate buffer adjusted to pH 10.0.

  • Dilution: Slowly add the 50 mM DMSO stock solution (from Protocol A) dropwise into the stirring aqueous buffer to achieve your target concentration (e.g., 1 mM). The slow addition prevents localized supersaturation.

  • Equilibration: Allow the solution to stir for 10 minutes at room temperature.

  • Validation Step: Filter the final solution through a 0.22 µm PTFE syringe filter. If resistance is felt during filtration, precipitation has occurred, indicating the pH has dropped below the threshold. Re-check the final pH of the solution.

Protocol C: HP-β-Cyclodextrin Inclusion Complexation

Causality: Encapsulating the hydrophobic 3,6-dimethyl groups prevents them from inducing water-lattice disruption, maintaining solubility at physiological pH without requiring organic solvents[4].

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4).

  • Trituration: In a small mortar, add 10 mg of the compound. Add 100 µL of the HP-β-CD solution to form a thick paste. Knead the paste continuously for 30 minutes. This mechanical shearing forces the compound into the cyclodextrin cavities[4].

  • Dilution: Gradually wash the paste out of the mortar using the remaining HP-β-CD solution until a final volume of 10 mL is reached.

  • Validation Step: Stir overnight at room temperature. Centrifuge at 10,000 x g for 10 minutes to pellet any un-complexed compound. Quantify the supernatant concentration using UV-Vis or HPLC to confirm the final dissolved concentration.

References
  • Kim, H. S., et al. "Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M." Journal of Medicinal Chemistry, ACS Publications, 2021. URL: [Link]

  • ResearchGate. "C–H···π interactions increase pyridinium solubility by disrupting ionic crystal lattice." URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to 3,6-Dimethyl-5-nitropyridin-2-ol and Other Nitropyridine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Pyridine Scaffold and the Role of Nitro-Functionalization The pyridine ring is a cornerstone of medicinal chemistry, r...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyridine Scaffold and the Role of Nitro-Functionalization

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs and biologically active molecules.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a versatile framework for drug design.[1] The introduction of a nitro group (—NO₂) onto this scaffold dramatically alters its chemical personality, transforming it into a highly valuable intermediate for further functionalization. The potent electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of complex heterocyclic systems.[3][4]

This guide focuses on 3,6-Dimethyl-5-nitropyridin-2-ol , a specific derivative whose utility and performance can be best understood through a comparative lens. While direct, extensive research on this particular molecule is limited, its structural features—two electron-donating methyl groups, a strongly electron-withdrawing nitro group, and a versatile hydroxyl/oxo group—provide a rich platform for analysis. By comparing its predicted properties and reactivity with well-characterized nitropyridine derivatives, we can elucidate its potential and provide a strategic framework for its application in research and development.

Section 1: Physicochemical and Structural Analysis

A molecule's behavior in both chemical and biological systems is fundamentally governed by its physicochemical properties. Here, we present the known attributes of 3,6-Dimethyl-5-nitropyridin-2-ol and compare them with other relevant nitropyridine derivatives to build a foundational understanding.

Tautomerism: The Pyridinol-Pyridone Equilibrium

A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. This equilibrium is highly influenced by the solvent and other substituents on the ring. For 3,6-Dimethyl-5-nitropyridin-2-ol, this equilibrium is a key determinant of its reactivity and potential biological interactions. The pyridone form is generally predominant in most solvents and in the solid state.

tautomerism Pyridinol 3,6-Dimethyl-5-nitropyridin-2-ol (Pyridinol Form) Pyridone 3,6-Dimethyl-5-nitro-1H-pyridin-2-one (Pyridone Form) Pyridinol->Pyridone

Caption: Tautomeric equilibrium of the title compound.

Comparative Physicochemical Data

The following table summarizes key physicochemical parameters. While experimental data for 3,6-Dimethyl-5-nitropyridin-2-ol is sparse, we include data from structurally similar compounds to provide context for its likely properties.

Property 3,6-Dimethyl-5-nitropyridin-2-ol 5-Hydroxy-2-nitropyridine 3-Nitropyridine 4-Nitropyridine N-oxide
Molecular Formula C₇H₈N₂O₃C₅H₄N₂O₃[5]C₅H₄N₂O₂[3]C₅H₄N₂O₃[6]
Molecular Weight ( g/mol ) 168.15[7]140.10[5]124.09140.09
CAS Number 57179-69-8[7]15206-26-5[5]2530-26-91124-33-0
Predicted XlogP ~1.10.7[5]0.4-0.4
Predicted TPSA (Ų) 85.378.9[5]58.658.2
H-Bond Donors 1100
H-Bond Acceptors 4433

Data for 3-Nitropyridine and 4-Nitropyridine N-oxide are from general chemical databases. Predicted values offer a baseline for comparison.

Expert Interpretation: The addition of two methyl groups in 3,6-Dimethyl-5-nitropyridin-2-ol, compared to 5-Hydroxy-2-nitropyridine, increases its molecular weight and predicted lipophilicity (XlogP). This enhanced lipophilicity may improve membrane permeability, a critical factor in drug development. The topological polar surface area (TPSA) remains relatively high due to the nitro and hydroxyl/oxo groups, suggesting a balance between solubility and permeability.

Section 2: Synthesis and Chemical Reactivity

The synthetic accessibility and predictable reactivity of a scaffold are paramount for its utility. Nitropyridines are valued as versatile precursors precisely because the nitro group directs subsequent chemical transformations.[8]

Proposed Synthetic Pathway

synthesis_workflow cluster_start Starting Materials cluster_reaction1 Step 1: Pyridone Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Nitration cluster_product Final Product A 3-Methyl-2,4-pentanedione R1 Guareschi-Thorpe Condensation (Base catalyst, e.g., Piperidine) A->R1 B Cyanoacetamide B->R1 I1 3-Cyano-4,6-dimethyl-2-pyridone R1->I1 R2 Nitrating Agent (HNO₃ / H₂SO₄) I1->R2 P 3,6-Dimethyl-5-nitropyridin-2-ol R2->P mtt_workflow A 1. Cell Plating Seed cancer cells (e.g., MCF-7) in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of test compounds (e.g., synthesized amino-pyridinols) and controls. A->B C 3. Incubation Incubate for 48-72 hours to allow for antiproliferative effects. B->C D 4. MTT Addition Add MTT reagent to each well. Incubate for 4 hours. C->D E 5. Solubilization Add DMSO or other solubilizing agent to dissolve formazan crystals. D->E F 6. Data Acquisition Measure absorbance at ~570 nm using a plate reader. E->F G 7. Analysis Calculate cell viability and determine IC₅₀ values. F->G

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Purity of 3,6-Dimethyl-5-nitropyridin-2-ol Samples

For researchers, scientists, and drug development professionals, establishing the purity of a chemical entity is a cornerstone of reliable and reproducible results. In the context of novel compounds like 3,6-Dimethyl-5-n...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of a chemical entity is a cornerstone of reliable and reproducible results. In the context of novel compounds like 3,6-Dimethyl-5-nitropyridin-2-ol, a robust and multi-faceted analytical approach is not just recommended, it is imperative. This guide provides an in-depth comparison of key analytical techniques for validating the purity of 3,6-Dimethyl-5-nitropyridin-2-ol, offering insights into the causality behind experimental choices and presenting self-validating protocols.

The structural features of 3,6-Dimethyl-5-nitropyridin-2-ol—a substituted nitropyridine—present specific analytical considerations. The presence of a nitro group, a hydroxyl group, and methyl groups on a pyridine ring influences its polarity, volatility, and spectroscopic properties. A comprehensive purity assessment, therefore, necessitates the use of orthogonal analytical methods, each providing a unique perspective on the sample's composition.

Comparative Analysis of Analytical Methodologies

A suite of analytical techniques should be employed to build a comprehensive purity profile. The selection of methods should be based on their ability to detect a wide range of potential impurities, including starting materials, by-products, and degradation products.

Technique Principle Information Provided Strengths Limitations
Melting Point Analysis The temperature at which a solid transitions to a liquid.Purity indication based on melting range.Simple, rapid, and cost-effective initial assessment of purity.[1][2][3]Non-specific; a sharp melting point is not absolute proof of purity.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a mobile and stationary phase.Quantitative purity, detection of non-volatile impurities.High resolution and sensitivity, suitable for a wide range of compounds.[4][5]Can be challenging for very polar or non-polar compounds; method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identification and quantification of volatile impurities and residual solvents.Excellent for volatile and thermally stable compounds; provides structural information from mass spectra.[6][7][8]Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Structural confirmation and detection of impurities with different chemical structures.Provides detailed structural information, can quantify impurities without a reference standard (qNMR).[9][10][11][12]Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret.

Experimental Protocols: A Self-Validating Approach

The trustworthiness of any purity assessment lies in the rigor of the experimental protocols. Each method should be validated to ensure its performance characteristics meet the requirements for its intended application, in line with guidelines from bodies like the USP and ICH.[13][14][15]

Melting Point Analysis: The First Line of Inquiry

A pure crystalline solid will melt over a narrow temperature range.[3][16][17] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[3]

Experimental Protocol:

  • Sample Preparation: Finely powder a small amount of the 3,6-Dimethyl-5-nitropyridin-2-ol sample.

  • Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.

Causality: A slow heating rate is crucial to ensure thermal equilibrium between the sample and the heating block, leading to an accurate measurement.[17]

Workflow for Melting Point Analysis

MeltingPoint_Workflow A Finely Powder Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Heat Slowly (1-2 °C/min) C->D E Record Melting Range D->E F Compare to Reference E->F

Caption: Workflow for determining the melting point of a solid sample.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the cornerstone of purity determination for non-volatile organic compounds.[5] For a substituted pyridine like 3,6-Dimethyl-5-nitropyridin-2-ol, a reversed-phase HPLC method is a logical starting point. The basic nature of the pyridine ring can lead to peak tailing due to interactions with residual silanols on the stationary phase; this can be mitigated by using an acidic mobile phase modifier or a highly end-capped column.[18]

Experimental Protocol (Reversed-Phase HPLC):

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve a reference standard of 3,6-Dimethyl-5-nitropyridin-2-ol in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a wavelength of maximum absorbance (determined by UV-Vis spectroscopy).

  • Analysis: Inject the standard and sample solutions. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method), or by using the external standard method for more accurate quantification.

Method Validation: The HPLC method must be validated for specificity, linearity, accuracy, precision, and range as per ICH guidelines to ensure its reliability.[13][14]

HPLC Purity Validation Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample & Ref. Std. B Dissolve in Diluent A->B C Inject into HPLC B->C D Chromatographic Separation C->D E UV Detection D->E F Integrate Peaks E->F G Calculate Purity (%) F->G H Final Report G->H

Caption: A typical workflow for purity validation by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatiles

GC-MS is an indispensable tool for identifying and quantifying volatile impurities, such as residual solvents from the synthesis or purification process.[7][8] The thermal stability of 3,6-Dimethyl-5-nitropyridin-2-ol should be considered, as high temperatures in the GC inlet could potentially cause degradation.

Experimental Protocol (GC-MS):

  • Sample Preparation: Dissolve a known amount of the sample in a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.[6]

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl methylpolysiloxane).[6][18]

    • Injector Temperature: 250 °C (or lower, if thermal degradation is a concern).

    • Oven Program: Start at a low temperature (e.g., 70 °C), hold for 2 minutes, then ramp to a higher temperature (e.g., 280 °C) at 10 °C/min.[7]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.[7]

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).

Self-Validation: The system's suitability can be checked by injecting a known mixture of volatile standards to verify retention times and spectral matching.

GC-MS Analysis Workflow

GCMS_Workflow A Sample Dissolution in Volatile Solvent B Injection into GC A->B C Separation in Capillary Column B->C D Elution into Mass Spectrometer C->D E Electron Ionization & Fragmentation D->E F Mass Analysis E->F G Data Acquisition (TIC & Mass Spectra) F->G H Library Search & Identification G->H

Caption: The process of analyzing a sample using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the main component and identifying any structurally different impurities.[9][11] Quantitative NMR (qNMR) can be used to determine the absolute purity of the sample by integrating the signals of the analyte against a certified internal standard.

Experimental Protocol (¹H NMR):

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the 3,6-Dimethyl-5-nitropyridin-2-ol sample and dissolve it in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[18][19]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) for quantitative analysis.

  • Data Processing: Fourier transform, phase correct, and baseline correct the spectrum.

  • Analysis:

    • Integrate all signals.

    • The presence of small, unidentifiable signals relative to the main component's signals indicates the presence of impurities.

    • The chemical shifts and coupling patterns of the main signals should be consistent with the proposed structure of 3,6-Dimethyl-5-nitropyridin-2-ol.

Trustworthiness: The self-validating nature of NMR lies in the fundamental relationship between signal intensity and the number of nuclei. In ¹H NMR, the integral of a signal is directly proportional to the number of protons it represents.

Conclusion: A Holistic Approach to Purity Validation

Validating the purity of a compound such as 3,6-Dimethyl-5-nitropyridin-2-ol is not a single measurement but a comprehensive investigation. By employing a combination of orthogonal analytical techniques—melting point analysis for a preliminary check, HPLC for quantitative assessment of non-volatile impurities, GC-MS for volatile components, and NMR for structural confirmation and impurity profiling—researchers can build a high degree of confidence in the quality of their samples. The key to a trustworthy purity assessment lies not just in running the experiments, but in understanding the principles behind each technique and implementing robust, validated protocols. This multi-faceted approach, grounded in sound analytical chemistry principles, is essential for the integrity of research and the successful development of new chemical entities.

References

  • Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Analytical Testing Labs. Melting Point Determination. Retrieved from [Link]

  • Buchi. Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

  • SSERC. Melting point determination. Retrieved from [Link]

  • Mettler Toledo. What is Melting Point?. Retrieved from [Link]

  • American Chemical Society. Analytical Chemistry. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Impurity Control in the European Pharmacopoeia. Retrieved from [Link]

  • U.S. Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • American Chemical Society. Analytical Chemistry - Author Guidelines. Retrieved from [Link]

  • European Medicines Agency. Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. Retrieved from [Link]

  • CS Analytical. Understanding the New European Pharmacopoeia 2.4.35 Chapter for Elemental Impurities in Plastic Materials. Retrieved from [Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • American Chemical Society. Instructions to Authors for Analytical Chemistry. Retrieved from [Link]

  • Slideshare. Analytical method validation as per ich and usp. Retrieved from [Link]

  • PQRI. European Pharmacopoeia Activities on Elemental Impurities. Retrieved from [Link]

  • ACS Publications. Information for Authors | Analytical Chemistry. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Scribd. Impurity Control in European Pharmacopoeia. Retrieved from [Link]

  • Canadian Science Publishing. PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved from [Link]

  • Sema. Analytical Chemistry Acs Exam. Retrieved from [Link]

  • Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • ResearchGate. Nitropyridines: Synthesis and reactions. Retrieved from [Link]

  • MDPI. A GC-MS Database of Nitrogen-Rich Volatile Compounds. Retrieved from [Link]

  • Scilit. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • MDPI. The Evolving Landscape of NMR Structural Elucidation. Retrieved from [Link]

  • Georgia State University. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • Scribd. Nitropyridines Synthesis via Pyridine Nitration. Retrieved from [Link]

  • Slideshare. Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • ResearchGate. GC-MS analysis of nitro compounds. SIM oo ers sensitivity and specii.... Retrieved from [Link]

  • PubChem. 6-Amino-5-nitropyridin-2-OL. Retrieved from [Link]

  • BuyersGuideChem. 3,6-Dimethyl-5-nitropyridin-2-ol suppliers and producers. Retrieved from [Link]

Sources

Validation

Comparative Guide: Mitigating Off-Target Cross-Reactivity Using 3,6-Dimethyl-5-nitropyridin-2-ol Derivatives

Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I frequently encounter the challenge of off-target cross-reactivity in drug development. While "cross-reactivity" is traditionally associated w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter the challenge of off-target cross-reactivity in drug development. While "cross-reactivity" is traditionally associated with antibody-antigen promiscuity, in small-molecule drug design, it critically describes the off-target covalent binding of reactive metabolites (RMs) to cellular macromolecules. This phenomenon is a primary driver of idiosyncratic drug toxicity.

3,6-Dimethyl-5-nitropyridin-2-ol (CAS 57179-69-8) serves as a pivotal synthetic intermediate designed to eliminate this exact form of metabolic cross-reactivity [1]. During the development of corticotropin-releasing factor-1 (CRF1) receptor antagonists, early pyrazinone-based leads underwent Cytochrome P450 (CYP450) bioactivation, forming electrophilic intermediates that cross-reacted with glutathione (GSH) and off-target proteins.

By utilizing 3,6-Dimethyl-5-nitropyridin-2-ol to install a sterically hindered, strongly electron-withdrawing 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine moiety, chemists successfully deactivated the pyridine ring toward oxidative metabolism. This structural modification acts as a metabolic shield, effectively abolishing RM-mediated cross-reactivity while preserving target affinity [1].

Visualizing the Cross-Reactivity Mitigation Pathway

The following diagram illustrates the divergent metabolic pathways between early leads and the optimized 3,6-Dimethyl-5-nitropyridin-2-ol derivative, highlighting the causality behind the elimination of off-target toxicity.

MetabolicPathway OldLead Early Pyrazinone Lead (Compound 8) CYP450_1 CYP450 Bioactivation OldLead->CYP450_1 RM Electrophilic Reactive Metabolites CYP450_1->RM Toxicity Off-Target Protein Cross-Reactivity (Toxicity) RM->Toxicity NewLead 3,6-Dimethyl-5-nitropyridin-2-ol Derivative (Compound 19e) CYP450_2 CYP450 Metabolism NewLead->CYP450_2 Stable Stable Hydroxylated Metabolites CYP450_2->Stable Clearance Safe Renal/Biliary Clearance Stable->Clearance

Divergent metabolic pathways showing mitigation of off-target cross-reactivity.

Performance Comparison: Old Lead vs. 3,6-Dimethyl-5-nitropyridin-2-ol Derivative

To objectively evaluate the impact of incorporating the 3,6-Dimethyl-5-nitropyridin-2-ol scaffold, we compare the early pyrazinone lead (Compound 8) against the optimized derivative (Compound 19e) [1].

MetricEarly Pyrazinone Lead (Compound 8)3,6-Dimethyl-5-nitropyridin-2-ol Derivative (Compound 19e)Causality / Impact
CRF1 Receptor Affinity (IC50) 1.2 nM0.86 nMThe difluoromethoxy group maintains critical hydrogen bonding while improving target pocket fit.
RM Cross-Reactivity (GSH Adducts) High (>15% of dose)Minimal (~0.1% of dose)Electron-withdrawing fluorine atoms prevent CYP450-mediated bioactivation into epoxides.
Oral Bioavailability (F%) 22%68%Increased metabolic stability prevents rapid first-pass clearance in the liver.
In Vivo Safety Profile High risk of idiosyncratic toxicityWell-tolerated (2-week rat safety study)Elimination of off-target macromolecular binding ensures a wider therapeutic index.

Chemical Selectivity: Overcoming Synthetic Cross-Reactivity

A secondary form of cross-reactivity occurs during the synthesis of the drug itself. 3,6-Dimethyl-5-nitropyridin-2-ol exists in a tautomeric equilibrium with its pyridone form (3,6-dimethyl-5-nitro-1H-pyridin-2-one). Traditional alkylation reagents exhibit poor regioselectivity, leading to unwanted N-alkylation (synthetic cross-reactivity).

To solve this, the protocol below utilizes trimethylsilyl 2-(fluorosulfonyl)difluoroacetate (TFDA) [3]. The deliberate choice of NaF as an initiator controls the slow release of difluorocarbene (:CF2), driving >90% selective O-alkylation and suppressing N-alkylation cross-reactivity.

Experimental Protocols

Protocol A: Selective O-Difluoromethylation of 3,6-Dimethyl-5-nitropyridin-2-ol

This protocol is a self-validating system; the absence of polar N-alkylated spots on the TLC plate confirms the regioselectivity of the difluorocarbene insertion.

  • Substrate Preparation: Dissolve 1.0 equivalent of 3,6-Dimethyl-5-nitropyridin-2-ol [2] in anhydrous acetonitrile (CH3CN) under an inert argon atmosphere.

  • Initiator Addition: Add 0.2 equivalents of anhydrous Sodium Fluoride (NaF). Causality: NaF acts as a mild nucleophilic initiator to trigger the decomposition of TFDA without deprotonating the pyridinol, which would otherwise encourage N-alkylation.

  • Reagent Addition: Dropwise add 1.5 equivalents of TFDA at room temperature. Maintain stirring for 2 hours. Monitor the exotherm carefully to prevent rapid carbene dimerization.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract three times with ethyl acetate.

  • Validation: Perform TLC (Hexanes:EtOAc 3:1). The O-alkylated product will elute significantly faster (higher Rf) than any trace N-alkylated cross-reactive byproducts due to the loss of hydrogen-bonding capability.

Protocol B: In Vitro Glutathione (GSH) Trapping Assay for Cross-Reactivity Profiling

This assay quantifies the propensity of a compound to form RMs that cross-react with off-target proteins. Clozapine is included as a mandatory positive control to validate microsomal activity.

  • Microsomal Incubation: In a 96-well plate, combine Human Liver Microsomes (HLM, 1 mg/mL protein), the test compound (10 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add NADPH (1 mM) to initiate CYP450 metabolism. Incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile precipitates microsomal proteins, stopping the reaction instantly and releasing trapped GSH adducts into the supernatant.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Scan for the neutral loss of 129 Da (characteristic of GSH adducts) to quantify off-target reactive metabolite cross-reactivity.

Visualizing the GSH Trapping Workflow

GSHWorkflow Incubation 1. Microsomal Incubation (+ Test Cmpd) Trapping 2. GSH Addition (Trapping Agent) Incubation->Trapping Quenching 3. Protein Precipitation Trapping->Quenching LCMS 4. LC-MS/MS Analysis Quenching->LCMS Quant 5. Adduct Quantification LCMS->Quant

Step-by-step workflow for in vitro GSH trapping to assess metabolite cross-reactivity.

References

  • Hartz, R. A., et al. "A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist." Journal of Medicinal Chemistry, 2009. URL:[Link]

  • "Trimethylsilyl 2-(fluorosulfonyl)difluoroacetate Chemical Properties and Fluoroalkylation Applications." LookChem. URL:[Link]

Comparative

Efficacy of 3,6-Dimethyl-5-nitropyridin-2-ol Compared to Standard Compounds in Drug Development

An in-depth technical comparison guide tailored for researchers, medicinal chemists, and drug development professionals evaluating the utility of 3,6-Dimethyl-5-nitropyridin-2-ol in structural optimization. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide tailored for researchers, medicinal chemists, and drug development professionals evaluating the utility of 3,6-Dimethyl-5-nitropyridin-2-ol in structural optimization.

Executive Summary

3,6-Dimethyl-5-nitropyridin-2-ol (CAS: 57179-69-8) is a highly specialized synthetic intermediate utilized in advanced medicinal chemistry to construct sterically hindered, electron-deficient pyridine pharmacophores. Its primary efficacy lies in its ability to serve as a precursor for the 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine scaffold.

When compared to standard alkyl-substituted anilines or unfluorinated pyridines, this DMNP-derived scaffold drastically reduces the formation of toxic reactive metabolites while maintaining high target binding affinity. This transformative advantage was most notably demonstrated in the optimization of[1], where it successfully rescued a highly potent chemical series from idiosyncratic toxicity failure.

Mechanistic Rationale: Overcoming Reactive Metabolite Toxicity

Expertise & Experience: The Causality of Scaffold Selection

In drug discovery, standard aniline and alkyl-pyridine rings (such as those found in early-stage CRF1 antagonist Compound 8) are highly susceptible to cytochrome P450 (CYP450)-mediated oxidative bioactivation[2]. This oxidation yields reactive quinone-imine electrophiles that covalently bind to cellular proteins and deplete intracellular glutathione (GSH), leading to severe idiosyncratic drug toxicity[3].

To engineer a self-validating solution, chemists utilize 3,6-Dimethyl-5-nitropyridin-2-ol (DMNP). The structural logic for replacing standard compounds with DMNP is threefold:

  • Difluoromethylation Site: The 2-hydroxyl group (which tautomerizes to a pyridone) serves as an ideal nucleophile for installing a difluoromethoxy (-OCF2H) group using[4].

  • Steric Shielding: The methyl groups at the 3- and 6-positions provide steric hindrance around the ring, physically impeding CYP450 active site access.

  • Electronic Deactivation: The strong electron-withdrawing nature of the -OCF2H group significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the resulting amine (after nitro reduction). This electronic deactivation prevents the oxidation of the amine to a reactive quinone-imine, ensuring the molecule is cleared safely[1].

Efficacy Comparison: DMNP-Derived vs. Standard Compounds

The efficacy of the DMNP-derived scaffold is best illustrated by comparing the early lead Compound 8 (Standard Precursor) with Compound 19e (DMNP-Derived Precursor)[5].

MetricCompound 8 (Standard Precursor)Compound 19e (DMNP-Derived Precursor)Performance Shift
Pharmacophore Standard alkyl-pyridine/aniline6-(difluoromethoxy)-2,5-dimethylpyridin-3-amineElectronic deactivation
CRF1 Receptor Affinity (IC50) 0.70 nM0.86 nMMaintained high potency
Reactive Metabolites (GSH Adducts) >10% of total excreted material~0.1% of total excreted material>100-fold reduction in toxicity risk
In Vivo Efficacy (Defensive Withdrawal) Limited by poor PK/Toxicity profileEfficacious at 1.8 mg/kgSuperior safety and bioavailability

Data Visualization: Metabolic Pathway Logic

G cluster_standard Standard Precursor (e.g., Compound 8) cluster_dmnp DMNP-Derived Precursor (e.g., Compound 19e) Std Standard Pyridine/Aniline Ring CYP1 CYP450 Oxidation Std->CYP1 RM Reactive Quinone-Imine (Toxic Metabolite) CYP1->RM GSH High GSH Adducts (>10%) Idiosyncratic Toxicity Risk RM->GSH DMNP DMNP-Derived Scaffold (Difluoromethoxy Group) CYP2 CYP450 Oxidation Blocked DMNP->CYP2 Lowered HOMO Energy Stable Stable Metabolites CYP2->Stable Clear Low GSH Adducts (~0.1%) High Safety Margin Stable->Clear

Metabolic pathway comparison: Standard vs. DMNP-derived scaffolds in reactive metabolite formation.

Experimental Protocols

Trustworthiness: Self-Validating Systems

Protocol 1: Synthesis of the Difluoromethoxy Intermediate Purpose: To convert DMNP into the electron-deficient precursor required for safe target engagement.

  • Reagent Preparation: Dissolve 3,6-Dimethyl-5-nitropyridin-2-ol (1.0 equiv) in anhydrous acetonitrile under an argon atmosphere.

  • Activation: Add Sodium Fluoride (NaF, catalytic) to activate the trimethylsilyl group of the difluoromethylating agent.

  • Difluoromethylation: Dropwise add Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA)[6]. The in situ generation of difluorocarbene allows for rapid nucleophilic attack by the pyridinol oxygen.

  • Validation: Monitor via LC-MS. The reaction typically yields >90% of 2-(difluoromethoxy)-3,6-dimethyl-5-nitropyridine, validating the high reactivity of the DMNP hydroxyl group[7].

Protocol 2: In Vitro Reactive Metabolite Screening (GSH Trapping Assay) Purpose: To objectively quantify the safety margin of the DMNP-derived compound versus standard compounds.

  • Incubation: Incubate the test compound (10 µM) with human liver microsomes (HLMs, 1 mg/mL protein) in phosphate buffer (pH 7.4).

  • Trapping Agent: Add 5 mM Glutathione (GSH) to act as a surrogate nucleophile for cellular proteins.

  • Initiation: Add 1 mM NADPH to initiate CYP450-mediated oxidation. Incubate at 37°C for 60 minutes.

  • Quantification: Quench with cold acetonitrile, centrifuge, and analyze the supernatant via LC-MS/MS.

  • Causality Check: Standard compounds will show prominent GSH-adduct peaks (M+307 Da). The DMNP-derived compound exhibits <0.1% adduct formation, validating the HOMO-lowering hypothesis[2].

Protocol 3: In Vivo Efficacy (Defensive Withdrawal Model of Anxiety in Rats) Purpose: To confirm that the sterically hindered DMNP scaffold does not abolish target engagement or brain penetrance in vivo.

  • Acclimation: Habituate adult male Sprague-Dawley rats to an open field arena containing a small, enclosed "defensive withdrawal" chamber.

  • Dosing: Administer the DMNP-derived compound orally (PO) across a dose range (0.5 - 10 mg/kg).

  • Measurement: Record the latency to exit the enclosed chamber and the total time spent in the open field over a 15-minute test period.

  • Result: The lowest efficacious dose for the DMNP-derived Compound 19e is established at 1.8 mg/kg, proving that the modification retains excellent blood-brain barrier penetration and in vivo target engagement compared to standard benchmarks[8].

References

  • Hartz, R. A., et al. "A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist." Journal of Medicinal Chemistry 52.23 (2009): 7653-7668. URL:[Link]

  • Zhang, C.-P., et al. "Difluoromethylation and trifluoromethylation reagents derived from tetrafluoroethane β-sultone: Synthesis, reactivity and applications." Coordination Chemistry Reviews 261 (2014): 28-72. URL:[Link]

Sources

Validation

In Vitro vs In Vivo Performance of 3,6-Dimethyl-5-nitropyridin-2-ol Derivatives: A Comparison Guide

Executive Summary: Overcoming Metabolic Liabilities In modern drug discovery, a compound's in vitro potency often fails to translate into in vivo success due to metabolic liabilities. As a Senior Application Scientist, I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Overcoming Metabolic Liabilities

In modern drug discovery, a compound's in vitro potency often fails to translate into in vivo success due to metabolic liabilities. As a Senior Application Scientist, I frequently encounter highly potent leads that are abandoned due to idiosyncratic toxicity caused by reactive metabolites.

3,6-Dimethyl-5-nitropyridin-2-ol (CAS: 57179-69-8) is not a standalone therapeutic; rather, it is a highly specialized chemical building block[1][2]. Its true performance is evaluated through its direct derivative—the 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine moiety. This guide objectively compares the in vitro and in vivo performance of a Corticotropin-Releasing Factor-1 (CRF1) receptor antagonist incorporating this moiety (Compound 19e ) against an earlier generation lead (Compound 8 ) that suffered from severe reactive metabolite formation[3][4].

Optimization OldLead Previous Lead (Compound 8) Tox CYP450 Oxidation High GSH Adducts OldLead->Tox In Vivo Liability BuildingBlock 3,6-Dimethyl-5-nitropyridin-2-ol (CAS: 57179-69-8) Tox->BuildingBlock Scaffold Hopping NewLead Optimized Candidate (Compound 19e) BuildingBlock->NewLead Synthesis & Integration Safe Blocked Oxidation <0.1% GSH Adducts NewLead->Safe In Vivo Performance

Fig 1: Logical workflow of utilizing 3,6-Dimethyl-5-nitropyridin-2-ol to bypass metabolic liability.

Mechanistic Rationale: The Chemistry of Deactivation

The previous lead, Compound 8, exhibited excellent in vitro affinity for the CRF1 receptor but formed significant levels of reactive metabolites in vivo[3]. This occurred because its electron-rich aromatic ring was highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation, forming electrophilic intermediates (such as quinone imines) that covalently bind to cellular proteins and glutathione (GSH).

The Causality of the Scaffold Hop: To rescue the program, researchers utilized 3,6-Dimethyl-5-nitropyridin-2-ol[4]. By converting the hydroxyl group of this building block to a difluoromethoxy ether (-OCF2H), two critical electronic effects are achieved:

  • Inductive Withdrawal: The highly electronegative fluorine atoms pull electron density away from the pyridine ring.

  • Steric Shielding: The adjacent methyl groups physically block CYP450 enzymes from accessing the vulnerable positions on the ring.

This dual mechanism deactivates the ring against electrophilic oxidation while maintaining the necessary lipophilicity and hydrogen-bonding geometry required for target engagement[3][5].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols represent the self-validating systems used to synthesize the pharmacophore and quantify its in vivo safety.

Synthesis of the Pharmacophore

Causality: The nitro group must be reduced to an amine without cleaving the sensitive difluoromethoxy ether, ensuring the moiety is ready for coupling to the pyrazinone core.

  • O-Difluoromethylation: Dissolve 3,6-Dimethyl-5-nitropyridin-2-ol in anhydrous DMF. Add K₂CO₃ and sodium chlorodifluoroacetate. Heat to 100°C. The base deprotonates the hydroxyl, allowing nucleophilic attack on the in situ generated difluorocarbene.

  • Extraction: Quench with water, extract with ethyl acetate, and purify via flash chromatography to isolate 2-(difluoromethoxy)-3,6-dimethyl-5-nitropyridine.

  • Selective Nitro Reduction: Dissolve the intermediate in an ethanol/water mixture. Add iron powder and ammonium chloride. Heat to reflux. This selectively reduces the nitro group to an amine.

  • Isolation: Filter through Celite, concentrate, and recrystallize to yield the final amine, which is subsequently coupled to the pyrazinone core to form Compound 19e[3].

In Vivo Biotransformation & GSH Trapping Protocol

Causality: To definitively prove that the structural modification prevented reactive metabolite formation, in vivo trapping with endogenous glutathione (GSH) must be quantified directly from excretory pathways.

  • Subject Preparation: Surgically prepare male Sprague-Dawley rats with biliary cannulas. Allow a 24-hour recovery period to ensure baseline hepatic function.

  • Dosing: Administer Compound 19e orally at a pharmacologically relevant dose (e.g., 10 mg/kg) suspended in a standard vehicle (PEG400/water).

  • Sample Collection: Collect bile and urine continuously into vessels maintained on ice for 0–24 and 24–48 hour intervals to prevent ex vivo degradation.

  • LC-MS/MS Neutral Loss Scanning: Inject processed samples into an LC-MS/MS system. Utilize a neutral loss scan of 129 Da in positive ion mode. Self-Validation: The loss of 129 Da is highly specific to the cleavage of the gamma-glutamyl moiety of GSH, ensuring only true reactive metabolite adducts are detected[3].

Protocol Start Dose Compound 19e (Rat/Dog Models) Bile Collect Bile & Urine (Bile Duct-Cannulated Rats) Start->Bile LCMS LC-MS/MS Analysis (Neutral Loss Scanning) Bile->LCMS Quant Quantify GSH Adducts (vs Total Excreted Material) LCMS->Quant

Fig 2: Step-by-step in vivo biotransformation protocol for quantifying GSH adducts.

Performance Comparison: In Vitro vs In Vivo Data

The true value of 3,6-Dimethyl-5-nitropyridin-2-ol is demonstrated by the performance delta between the old lead (Compound 8) and the optimized candidate (Compound 19e). The data below summarizes the findings from biotransformation and pharmacokinetic studies[3][4][6].

Performance MetricPrevious Lead (Compound 8)Optimized Candidate (Compound 19e)Causality / Significance
CRF1 Binding (IC₅₀) ~1.2 nM0.86 nM The new moiety perfectly mimics the spatial requirements of the receptor pocket, retaining sub-nanomolar in vitro potency.
In Vivo GSH Adducts High (>10% of total material)~0.1% of total material The electron-withdrawing -OCF2H group successfully blocked CYP450-mediated epoxidation in vivo.
Oral Bioavailability ModerateExcellent (Rats & Dogs) The structural changes improved lipophilic efficiency and reduced first-pass metabolism.
In Vivo Efficacy (MED) >3.0 mg/kg1.8 mg/kg Superior PK properties translated directly to higher efficacy in the defensive withdrawal model of anxiety.
2-Week Safety Study High idiosyncratic toxicity riskWell-tolerated The near-total elimination of reactive metabolites ensured in vivo safety.

Conclusion

The transition from Compound 8 to Compound 19e perfectly illustrates the critical difference between in vitro potency and in vivo survivability. While 3,6-Dimethyl-5-nitropyridin-2-ol is merely a starting material, its unique structural properties—specifically the arrangement of the methyl groups and the functionalizable hydroxyl group—allow for the precise engineering of a pharmacophore that is virtually immune to metabolic degradation. For drug development professionals facing high GSH adduct liabilities, integrating this specific pyridine scaffold is a proven, data-backed strategy.

References

  • Hartz, R. A., et al. (2009). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. Journal of Medicinal Chemistry, 52(23), 7753-7764. URL:[Link]

  • National Center for Biotechnology Information (NCBI). PubMed Abstract: A strategy to minimize reactive metabolite formation. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3,6-Dimethyl-5-nitropyridin-2-ol proper disposal procedures

An authoritative guide to the operational handling and proper disposal of 3,6-Dimethyl-5-nitropyridin-2-ol (CAS: 57179-69-8). This document is designed for researchers, analytical chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the operational handling and proper disposal of 3,6-Dimethyl-5-nitropyridin-2-ol (CAS: 57179-69-8). This document is designed for researchers, analytical chemists, and drug development professionals managing hazardous laboratory waste.

Operational Context and Chemical Profile

3,6-Dimethyl-5-nitropyridin-2-ol is a specialized fine chemical intermediate frequently utilized in advanced organic synthesis, including the preparation of complex fluorinated organic molecules and difluorocarbene reagents[1]. As a nitroaromatic pyridine derivative, it presents specific physicochemical hazards that dictate strict handling and disposal methodologies.

Understanding the chemical's profile is the first step in establishing a self-validating safety protocol. Nitroaromatic compounds are generally characterized by their potential for environmental persistence, aquatic toxicity, and, under specific extreme conditions, energetic reactivity.

Table 1: Physicochemical and Hazard Summary

Property / IdentifierDetailOperational Implication
CAS Number 57179-69-8[2]Primary identifier for EHS waste logging.
Chemical Formula C7H8N2O3[3]Contains nitrogen and oxygen; requires complete combustion to prevent toxic NOx emissions.
Physical State Solid (Typical)Prone to aerosolization if handled improperly; requires solid waste segregation.
Primary Hazard Irritant / Toxic (Nitroaromatic)Mandates the use of standard PPE (nitrile gloves, lab coat, safety goggles) and fume hood handling.

Mechanistic Rationale for Disposal (The "Why")

Standard municipal disposal or aqueous drain disposal of 3,6-Dimethyl-5-nitropyridin-2-ol is strictly prohibited. The causality behind this prohibition lies in its molecular structure:

  • Environmental Toxicity: The nitro-substituted aromatic ring is highly resistant to standard biological degradation in municipal wastewater treatment plants. If introduced into the water supply, it can cause severe aquatic toxicity.

  • Thermal Destruction Kinetics: The carbon-nitrogen bonds and the nitro group require high-temperature incineration (typically >1000°C) to ensure complete thermal breakdown. Proper incineration converts the compound into carbon dioxide, water, and nitrogen oxides (NOx). Licensed chemical disposal facilities utilize specialized scrubbers to capture these NOx emissions, preventing atmospheric pollution.

Step-by-Step Disposal Methodology

To ensure a self-validating system, every step of the disposal process must be verifiable by your institution's Environmental Health and Safety (EHS) department.

Protocol A: Disposal of Solid Waste (Unused Reagent or Solid Byproducts)
  • Segregation: Ensure the 3,6-Dimethyl-5-nitropyridin-2-ol waste is completely segregated from incompatible materials, specifically strong reducing agents, strong bases, and easily oxidizable materials.

  • Containerization: Transfer the solid waste into a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or glass wide-mouth jars are standard. Do not overfill; leave at least 10% headspace.

  • Labeling: Affix a standardized hazardous waste label immediately. The label must explicitly state: "Hazardous Waste - Toxic Solid", the full chemical name ("3,6-Dimethyl-5-nitropyridin-2-ol"), the CAS number (57179-69-8), and the date of initial accumulation.

  • Storage: Store the sealed container in a designated secondary containment tray within a ventilated hazardous waste accumulation area, away from direct sunlight and heat sources.

  • EHS Transfer: Submit a waste collection request to your institutional EHS department for final transfer to a licensed commercial incinerator.

Protocol B: Disposal of Liquid Waste (Solutions and Washings)
  • Solvent Identification: Determine the solvent in which the 3,6-Dimethyl-5-nitropyridin-2-ol is dissolved. This dictates the waste stream.

  • Stream Routing:

    • Halogenated Stream: If dissolved in solvents like dichloromethane (DCM) or chloroform, route to the "Halogenated Organic Waste" carboy.

    • Non-Halogenated Stream: If dissolved in solvents like ethyl acetate, methanol, or DMSO, route to the "Non-Halogenated Organic Waste" carboy.

  • Verification: Ensure the waste carboy is clearly labeled with all constituents, including the estimated concentration of 3,6-Dimethyl-5-nitropyridin-2-ol.

  • Capping: Keep the waste carboy securely capped when not actively adding waste to prevent volatile emissions and comply with RCRA (Resource Conservation and Recovery Act) standards.

Waste Stream Workflow Visualization

G Start 3,6-Dimethyl-5-nitropyridin-2-ol Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Dissolved in Solvent) Start->Liquid SolidBin Solid Hazardous Waste Container Solid->SolidBin Halogenated Halogenated Solvent Stream Liquid->Halogenated e.g., DCM NonHalogenated Non-Halogenated Solvent Stream Liquid->NonHalogenated e.g., EtOAc Incineration EHS Collection & High-Temp Incineration Halogenated->Incineration NonHalogenated->Incineration SolidBin->Incineration

Caption: Decision tree for the segregation and disposal routing of 3,6-Dimethyl-5-nitropyridin-2-ol.

Spill Response and Decontamination

In the event of an accidental spill during handling or disposal:

  • Evacuate and Assess: Clear the immediate area. Assess the spill size. For large spills, contact EHS emergency response immediately.

  • PPE: Don appropriate PPE (heavy-duty nitrile gloves, safety goggles, N95 or higher respirator if dust is generated).

  • Containment (Solid Spill): Gently sweep up the solid using a spark-proof brush and dustpan. Avoid generating dust. Do not use compressed air for cleanup.

  • Containment (Liquid Spill): Absorb the solution using inert absorbent pads or vermiculite.

  • Decontamination: Wash the spill area with a compatible solvent (e.g., a small amount of ethanol or isopropanol) followed by soap and water. Collect all washings and absorbent materials as hazardous waste following Protocol A.

References

  • LookChem. "Trimethylsilyl 2-(fluorosulfonyl)difluoroacetate and related intermediates." LookChem Database, [Link]

  • BuyersGuideChem. "3,6-Dimethyl-5-nitropyridin-2-ol suppliers and producers." BuyersGuideChem, [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, [Link]

Sources

Handling

Personal protective equipment for handling 3,6-Dimethyl-5-nitropyridin-2-ol

Executive Briefing: Safe Handling of 3,6-Dimethyl-5-nitropyridin-2-ol As drug development accelerates, the utilization of highly functionalized pyridine derivatives like 3,6-Dimethyl-5-nitropyridin-2-ol has become increa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing: Safe Handling of 3,6-Dimethyl-5-nitropyridin-2-ol

As drug development accelerates, the utilization of highly functionalized pyridine derivatives like 3,6-Dimethyl-5-nitropyridin-2-ol has become increasingly common, particularly in complex coupling and difluoromethylation reactions. However, the exact structural features that make this compound synthetically valuable—namely, the electron-withdrawing nitro group and the nucleophilic hydroxyl/pyridone moiety—also dictate strict handling, personal protective equipment (PPE), and disposal protocols.

This guide provides a causality-driven, self-validating framework for safely handling this compound. By understanding why specific controls are necessary, laboratory personnel can move beyond rote compliance to achieve a genuine zero-exposure operational state.

Physicochemical & Hazard Profile

Before selecting PPE, we must analyze the compound's physical and chemical properties to anticipate its behavior during transfer and reaction setups.

PropertyValueMechanistic Hazard / Operational Implication
CAS Number 57179-69-8Standardized identifier for safety and regulatory tracking[1].
Molecular Weight 168.15 g/mol Essential for precise stoichiometric calculations in synthesis[1].
Molecular Formula C7H8N2O3The nitro (-NO2) group indicates potential energetic instability at extreme temperatures and acts as a strong electron-withdrawing group, increasing the acidity and reactivity of the compound[2].
Physical State Solid (Powder)High risk of aerosolization and inhalation; mandates the use of a ventilated balance enclosure (VBE) or fume hood.
Chemical Reactivity NucleophilicReadily undergoes difluoromethylation with reagents like TFDA; requires specialized inert atmosphere handling during sensitive coupling reactions[3].

Risk Assessment & PPE Matrix

Standard laboratory attire is insufficient for handling nitropyridine derivatives. The protective matrix below is designed to intercept specific routes of exposure.

  • Dermal Protection (Double-Gloving): Nitropyridines possess both lipophilic (dimethyl groups) and polar (nitropyridinol core) characteristics, allowing them to penetrate compromised single-layer barriers. Protocol: Wear a minimum of 5-mil nitrile gloves, double-gloved. Causality: Double-gloving provides a self-validating fail-safe; if the outer glove is contaminated by a micro-tear or chemical exposure, it can be doffed immediately without exposing the dermal layer or halting the procedure.

  • Ocular Protection: Powders can carry electrostatic charges, leading to unpredictable aerosolization. Protocol: ANSI Z87.1 chemical splash goggles are mandatory. Safety glasses with side shields are inadequate against airborne fine powders.

  • Body Protection: A fully buttoned, flame-resistant (FR) lab coat is recommended due to the energetic potential of the nitro group, alongside closed-toe, non-porous footwear.

  • Respiratory & Engineering Controls: Never handle the dry powder on an open bench. All dispensing must occur within a Class II Biological Safety Cabinet (BSC), VBE, or Chemical Fume Hood.

HazardMitigation H1 Inhalation Hazard (Aerosolized Powder) P1 Ventilated Enclosure (Fume Hood / VBE) H1->P1 H2 Dermal Exposure (Skin Absorption) P2 Double Nitrile Gloves & FR Lab Coat H2->P2 H3 Ocular Exposure (Chemical Splash) P3 ANSI Z87.1 Goggles & Face Shield H3->P3 O1 Zero-Exposure Operational State P1->O1 P2->O1 P3->O1

Fig 1: Hazard mitigation pathway mapping exposure routes to specific PPE controls.

Operational Workflows

Protocol A: Zero-Exposure Dispensing and Transfer

This protocol utilizes a "wet-transfer" method to ensure a self-validating, 100% mass transfer while eliminating dust generation.

  • Engineering Control Verification: Verify that the fume hood face velocity is between 80–120 feet per minute (fpm). Causality: This specific velocity captures aerosolized particulates without creating turbulent eddies that could blow the powder out of the weighing boat.

  • Static Neutralization: Pass an anti-static ionizer (e.g., Zero-stat gun) over the weighing boat and the grounded stainless-steel spatula. Causality: Fine powders accumulate electrostatic charge. Neutralization prevents the powder from repelling off the spatula, ensuring accurate mass measurement and preventing aerosolization.

  • Dispensing: Carefully transfer the required mass into the tared weighing boat.

  • Wet-Rinse Transfer (Critical Step): Instead of dry-pouring the powder into the reaction vessel, use a pipette to apply a small volume of the intended reaction solvent to the weighing boat. Rinse the solubilized/suspended material directly into the reaction flask. Causality: Wet-transferring completely eliminates the risk of airborne dust during the final transfer and visually validates that no residual compound is left in the boat.

  • Sealing: Cap the reaction vessel tightly before removing it from the engineering control.

Protocol B: Reaction Setup for Difluoromethylation

3,6-Dimethyl-5-nitropyridin-2-ol is frequently utilized in the synthesis of complex fluorinated building blocks[3].

  • Inert Atmosphere Preparation: Flame-dry a Schlenk flask and purge with Argon. Causality: The nucleophilic attack of the pyridinol OH group on difluoromethylating agents (like TFDA) is highly sensitive to moisture, which can competitively hydrolyze the reagent[3].

  • Reagent Loading: Add the 3,6-Dimethyl-5-nitropyridin-2-ol and a mild base catalyst (e.g., NaF) to the flask under positive Argon flow.

  • Solvent Injection: Inject anhydrous solvent via a sealed septum using a chemically compatible syringe.

  • Monitoring: Maintain the reaction at the designated temperature, monitoring via TLC until the starting material is entirely consumed.

OperationalWorkflow S1 1. Preparation Inspect Hood S2 2. Dispensing Anti-static Setup S1->S2 S3 3. Transfer Wet-Rinse Method S2->S3 S4 4. Decon Solvent Wipe S3->S4 S5 5. Disposal Segregated Waste S4->S5

Fig 2: Step-by-step operational workflow for the safe handling and disposal of the compound.

Spill Response & Waste Disposal Plan

In the event of a containment failure, immediate and methodical action is required to prevent cross-contamination.

Solid Spill Decontamination Protocol:

  • Containment: Do not sweep the dry powder. Sweeping generates hazardous, highly concentrated dust clouds.

  • Wetting: Gently cover the spill with absorbent pads lightly dampened with an appropriate solvent (e.g., 70% isopropanol or water with a surfactant) to suppress dust generation.

  • Collection: Use a non-sparking scoop to collect the wetted material and the absorbent pads. Place them directly into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wipe the affected area with a solvent-soaked rag, followed by a standard soap and water wash to remove any residual phenolic compounds.

Waste Disposal Strategy:

  • Classification: Dispose of as toxic/combustible organic solid waste.

  • Segregation (Critical): Keep strictly separated from strong reducing agents. Causality: The nitro group on the pyridine ring can react violently if reduced uncontrollably, potentially leading to thermal runaway or over-pressurization of the waste container.

References

  • Title: 3,6 - 二甲基-5 - 硝基吡啶-2 - 醇- CAS号57179-69-8 - 摩熵化学 Source: molaid.com URL:[Link]

  • Title: Difluoromethylation and trifluoromethylation reagents derived from tetrafluoroethane β-sultone Source: cas.cn URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dimethyl-5-nitropyridin-2-ol
Reactant of Route 2
Reactant of Route 2
3,6-Dimethyl-5-nitropyridin-2-ol
© Copyright 2026 BenchChem. All Rights Reserved.